Methyl 3-(boc-amino)-3-oxetanecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(13)11-10(5-15-6-10)7(12)14-4/h5-6H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYLPDSCEUAFEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Methyl 3-(Boc-amino)-3-oxetanecarboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(Boc-amino)-3-oxetanecarboxylate, a valuable building block in medicinal chemistry and drug development. This document outlines two primary synthetic routes, complete with detailed experimental protocols, quantitative data from analogous reactions, and workflow visualizations to facilitate understanding and replication.
Introduction
This compound is a key intermediate characterized by the presence of a sterically constrained oxetane ring, a Boc-protected amine, and a methyl ester functionality. The oxetane motif is of significant interest in drug design as it can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, solubility, and conformational rigidity. This guide details the two most plausible synthetic pathways to access this compound, starting from commercially available precursors.
Synthetic Strategies
Two principal retrosynthetic pathways have been identified for the synthesis of this compound:
-
Route A: Boc Protection of an Amino Ester: This approach involves the protection of the amino group of the commercially available Methyl 3-aminooxetane-3-carboxylate using di-tert-butyl dicarbonate (Boc₂O).
-
Route B: Esterification of a Boc-Protected Amino Acid: This pathway begins with the methyl esterification of 3-(Boc-amino)oxetane-3-carboxylic acid.
The selection of the synthetic route may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Both routes are detailed below.
Data Presentation
The following tables summarize the key reagents and expected yields for the proposed synthetic routes. The yields are based on analogous transformations reported in the literature for similar substrates, as a specific yield for the target molecule has not been published.
Table 1: Reagents and Conditions for Route A - Boc Protection
| Step | Starting Material | Reagent | Base | Solvent | Typical Yield (%) |
| 1 | Methyl 3-aminooxetane-3-carboxylate | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) | Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water | 85-95 |
Table 2: Reagents and Conditions for Route B - Esterification
| Step | Starting Material | Reagent | Coupling Agent/Catalyst | Solvent | Typical Yield (%) |
| 1 | 3-(Boc-amino)oxetane-3-carboxylic acid | Methanol (MeOH) | Thionyl chloride (SOCl₂) or Trimethylsilyldiazomethane (TMSCHN₂) | Methanol (for SOCl₂) or aprotic solvent (for TMSCHN₂) | 80-90 |
Note: When using acidic reagents like thionyl chloride for the esterification of oxetane-containing compounds, careful control of the reaction conditions is crucial to prevent the potential for acid-catalyzed ring-opening of the oxetane.[1]
Experimental Protocols
Route A: Boc Protection of Methyl 3-aminooxetane-3-carboxylate
This is a direct and high-yielding approach starting from the commercially available amino ester.
Materials:
-
Methyl 3-aminooxetane-3-carboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Methyl 3-aminooxetane-3-carboxylate (1.0 eq) in dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water (1:1).
-
Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, if DCM was used, wash the organic layer with water and then with brine. If a THF/water mixture was used, remove the THF under reduced pressure and extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Route B: Esterification of 3-(Boc-amino)oxetane-3-carboxylic acid
This route is a viable alternative if the Boc-protected amino acid is more readily available. Care must be taken to use esterification methods that are compatible with the oxetane ring.
Method B1: Using Thionyl Chloride
Materials:
-
3-(Boc-amino)oxetane-3-carboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(Boc-amino)oxetane-3-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method B2: Using Trimethylsilyldiazomethane (TMSCHN₂)
Caution: Trimethylsilyldiazomethane is toxic and potentially explosive. This procedure should be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
3-(Boc-amino)oxetane-3-carboxylic acid
-
Trimethylsilyldiazomethane (TMSCHN₂) solution in hexanes or diethyl ether
-
Methanol (MeOH)
-
Toluene or Dichloromethane (DCM)
Procedure:
-
Dissolve 3-(Boc-amino)oxetane-3-carboxylic acid (1.0 eq) in a mixture of toluene or DCM and methanol (e.g., 4:1 v/v).
-
At room temperature, add a 2.0 M solution of trimethylsilyldiazomethane in hexanes or diethyl ether dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.
-
Stir the reaction mixture for 30-60 minutes at room temperature.
-
Quench the excess TMSCHN₂ by adding a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired methyl ester.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflows described above.
Caption: Synthetic Workflow for Route A.
Caption: Synthetic Workflow for Route B.
References
An In-depth Technical Guide to Methyl 3-(boc-amino)-3-oxetanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(tert-butoxycarbonylamino)-3-oxetanecarboxylate is a unique and valuable building block in modern medicinal chemistry and drug discovery. Its rigid, strained four-membered oxetane ring, combined with a protected amino acid functionality, offers a compelling scaffold for the synthesis of novel therapeutics. The oxetane moiety can act as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, solubility, and target engagement. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this important synthetic intermediate.
Chemical Properties
General and Physical Properties
| Property | Value | Source |
| IUPAC Name | methyl 3-[(tert-butoxycarbonyl)amino]-3-oxetanecarboxylate | N/A |
| CAS Number | 1363381-38-7 | N/A |
| Molecular Formula | C₁₀H₁₇NO₅ | N/A |
| Molecular Weight | 231.25 g/mol | N/A |
| Physical Form | White solid | N/A |
| Melting Point | No data available | N/A |
| Boiling Point | No data available (Predicted for a similar compound, 3-amino-oxetane-3-carboxylic acid methyl ester: 165.9±40.0 °C) | [1] |
| Solubility | No specific data available. Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |
| Storage Temperature | 0-8 °C | N/A |
Structural Information
| Property | Value | Source |
| Canonical SMILES | COC(=O)C1(CO1)NC(=O)OC(C)(C)C | N/A |
| InChI | InChI=1S/C10H17NO5/c1-9(2,3)16-8(13)11-10(5-15-6-10)7(12)14-4/h5-6H2,1-4H3,(H,11,13) | N/A |
| InChIKey | GWYLPDSCEUAFEZ-UHFFFAOYSA-N | N/A |
Spectroscopic Data (Reference)
Detailed spectroscopic data for Methyl 3-(boc-amino)-3-oxetanecarboxylate is not widely published. However, based on the analysis of similar Boc-protected amino esters and oxetane-containing molecules, the expected spectral characteristics are outlined below. Researchers should perform their own analytical characterization for confirmation.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group, the methyl ester, and the methylene protons of the oxetane ring.
-
δ 1.4-1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
-
δ 3.7-3.8 ppm (s, 3H): The three protons of the methyl ester group will appear as a singlet.
-
δ 4.5-4.9 ppm (m, 4H): The four methylene protons of the oxetane ring are diastereotopic and are expected to appear as a complex multiplet.
-
δ 5.0-5.5 ppm (br s, 1H): The NH proton of the carbamate will likely appear as a broad singlet.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the quaternary carbon of the oxetane ring, and the carbons of the Boc and methyl ester groups.
-
δ ~28 ppm: The three carbons of the tert-butyl group.
-
δ ~52 ppm: The carbon of the methyl ester group.
-
δ ~58 ppm: The quaternary carbon of the oxetane ring.
-
δ ~78 ppm: The methylene carbons of the oxetane ring.
-
δ ~80 ppm: The quaternary carbon of the tert-butyl group.
-
δ ~155 ppm: The carbonyl carbon of the Boc group.
-
δ ~170 ppm: The carbonyl carbon of the methyl ester group.
Mass Spectrometry (Predicted)
In mass spectrometry, the compound is expected to show a molecular ion peak [M]+ or, more commonly, adducts such as [M+H]+, [M+Na]+, or [M+NH4]+. Common fragmentation patterns would involve the loss of the Boc group or parts of the ester functionality.
-
[M+H]⁺: m/z 232.12
-
[M+Na]⁺: m/z 254.10
Experimental Protocols
General Synthetic Workflow
Step 1: Boc Protection of 3-Amino-3-oxetanecarboxylic acid
-
Dissolve 3-amino-3-oxetanecarboxylic acid in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF).
-
Add a base, such as sodium hydroxide or triethylamine, to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture, typically at room temperature.
-
Stir the reaction for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an acidic workup to protonate the carboxylic acid.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(Boc-amino)-3-oxetanecarboxylic acid.
Step 2: Esterification
Two common methods for the esterification of the Boc-protected amino acid are:
Method A: Using Methyl Iodide
-
Dissolve the 3-(Boc-amino)-3-oxetanecarboxylic acid in a solvent such as acetone.
-
Add a base, typically potassium carbonate (K₂CO₃).
-
Add methyl iodide (CH₃I) and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, filter off the inorganic salts and concentrate the filtrate.
Method B: Using Thionyl Chloride in Methanol
-
Cool a solution of anhydrous methanol to 0 °C.
-
Slowly add thionyl chloride (SOCl₂) to the methanol.
-
Add the 3-(Boc-amino)-3-oxetanecarboxylic acid to this solution.
-
Allow the reaction to stir, gradually warming to room temperature, overnight.
-
Remove the solvent under reduced pressure.
Step 3: Purification
-
The crude product obtained from the esterification step is typically purified by silica gel column chromatography.
-
A suitable eluent system, such as a gradient of ethyl acetate in hexanes, is used to isolate the pure this compound.
-
The fractions containing the pure product are combined and the solvent is evaporated to yield the final product as a white solid.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial building block for introducing the 3-amino-3-carboxy-oxetane scaffold into drug candidates. The oxetane ring is a desirable motif in medicinal chemistry due to its ability to improve the physicochemical properties of a molecule.
Role in Modifying Physicochemical Properties
The incorporation of the oxetane ring can lead to:
-
Improved Aqueous Solubility: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, which can lead to improved solubility compared to its carbocyclic or gem-dimethyl analogues.
-
Enhanced Metabolic Stability: The strained oxetane ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains.
-
Reduced Lipophilicity: The introduction of the polar oxetane group can lower the lipophilicity (logP) of a compound, which can be beneficial for its pharmacokinetic profile.
-
Vectorial Exit from the Binding Pocket: The rigid, three-dimensional structure of the oxetane can provide a specific vector for a substituent to exit the binding pocket of a biological target, potentially leading to improved potency and selectivity.
While no specific signaling pathways involving this compound have been detailed in the literature, compounds containing the 3-amino-oxetane-3-carboxylic acid scaffold have been explored as mimics of α-amino acids in various therapeutic areas, including oncology, virology, and neuroscience.
Safety Information
It is important to handle this compound with appropriate safety precautions in a laboratory setting.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. |
Users should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a synthetically versatile and valuable building block for the development of novel pharmaceuticals. Its unique structural and physicochemical properties make it an attractive component for lead optimization in drug discovery programs. While some specific experimental data remains to be published, the information provided in this guide offers a solid foundation for researchers and scientists working with this compound. Further research into its applications and reactivity will undoubtedly continue to expand its role in the creation of next-generation therapeutics.
References
An In-depth Technical Guide to Methyl 3-(Boc-amino)-3-oxetanecarboxylate (CAS No. 1363381-38-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a unique synthetic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, four-membered oxetane core, combined with a protected amino acid functionality, offers a valuable scaffold for the synthesis of novel and complex biologically active molecules. This technical guide provides a comprehensive overview of the known properties of this compound, a detailed hypothetical synthesis protocol, and explores its potential applications in the development of new therapeutics. The strategic incorporation of the oxetane motif can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity.
Chemical Identity and Physicochemical Properties
Methyl 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylate is the systematic name for the compound with CAS number 1363381-38-7. It is a white solid at room temperature and is characterized by the presence of a Boc-protected amine and a methyl ester on a central oxetane ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1363381-38-7 | N/A |
| Molecular Formula | C10H17NO5 | [1][2] |
| Molecular Weight | 231.25 g/mol | [1][2] |
| IUPAC Name | methyl 3-[(tert-butoxycarbonyl)amino]oxetane-3-carboxylate | [3] |
| Synonyms | This compound, 3-(Boc-amino)-3-oxetanecarboxylic acid methyl ester | [1] |
| Appearance | White solid | [3] |
| Storage Temperature | 0-8 °C | [3] |
| Purity | Typically >97% | [3] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents | [4] |
Synthesis and Purification
Hypothetical Experimental Protocol: Esterification of 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid
Materials:
-
3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl2) or a carbodiimide coupling agent (e.g., EDC) with a catalytic amount of DMAP
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid (1.0 equivalent) in anhydrous methanol.
-
Esterification: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. Alternatively, for a milder approach, use a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Diagram 1: Hypothetical Synthesis Workflow
Caption: A potential workflow for the synthesis and purification of this compound.
Role in Drug Discovery and Medicinal Chemistry
While specific biological activity data for this compound is not prominently reported, its value lies in its utility as a versatile building block for the synthesis of more complex drug candidates. The oxetane motif is increasingly recognized as a beneficial structural element in medicinal chemistry.
The Oxetane Moiety as a Bioisostere
The four-membered oxetane ring can serve as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[5] Its incorporation into a molecule can lead to:
-
Improved Aqueous Solubility: The polar oxygen atom of the oxetane ring can enhance the solubility of a compound, which is a critical parameter for drug efficacy.[4]
-
Enhanced Metabolic Stability: The strained oxetane ring can be more resistant to metabolic degradation compared to other functionalities, potentially leading to a longer half-life of the drug.[4][5]
-
Modulation of Lipophilicity: The introduction of an oxetane can fine-tune the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Rigidity: The rigid structure of the oxetane ring can help in locking the conformation of a molecule, which can be advantageous for binding to a specific biological target.[5]
Application as a Synthetic Intermediate
This compound provides a scaffold with multiple points for chemical modification. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be functionalized through various reactions such as amidation, alkylation, or sulfonylation. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can also be used in coupling reactions. This versatility allows for the generation of diverse chemical libraries for screening against various biological targets.
Diagram 2: Role in Drug Discovery Program
Caption: Conceptual workflow illustrating the use of this compound in a drug discovery program.
Biological Context and Potential Signaling Pathways
Given the absence of specific biological data for this compound, it is not possible to definitively link it to any particular signaling pathway. However, compounds containing the oxetane motif have been investigated as inhibitors of various enzymes and modulators of different signaling pathways. For instance, oxetane-containing molecules have been explored as inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammation.[4] The incorporation of the rigid amino-oxetane core from this compound into novel chemical entities could lead to the discovery of modulators of currently underexplored biological pathways.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. While direct biological activity has not been extensively reported, its utility as a synthetic intermediate for the creation of novel, complex molecules with potentially improved pharmacological properties is clear. The strategic use of this and other oxetane-containing scaffolds holds significant promise for the development of the next generation of therapeutic agents. Further research into the biological effects of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
- 1. parchem.com [parchem.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
In-Depth Technical Guide: Methyl 3-(Boc-amino)-3-oxetanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(tert-butoxycarbonylamino)-3-oxetanecarboxylate is a unique non-proteinogenic amino acid derivative incorporating a strained oxetane ring. This structural motif has garnered significant interest in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical and pharmacokinetic properties of drug candidates. This document provides a comprehensive overview of the known structural and physical properties of this compound.
Chemical Structure and Properties
The fundamental characteristics of Methyl 3-(Boc-amino)-3-oxetanecarboxylate are summarized below.
| Property | Value | Reference |
| IUPAC Name | methyl 3-[(tert-butoxycarbonyl)amino]-3-oxetanecarboxylate | |
| CAS Number | 1363381-38-7 | [1] |
| Molecular Formula | C₁₀H₁₇NO₅ | [1] |
| Molecular Weight | 231.25 g/mol | [1] |
| Physical Form | White solid | |
| Storage Temperature | 0-8 °C | |
| SMILES | CC(C)(C)OC(=O)NC1(COC1)C(=O)OC | [2] |
| InChI Key | GWYLPDSCEUAFEZ-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
-
Boc Protection of an Amino Group: The protection of a primary amine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis. This is commonly achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Esterification of a Carboxylic Acid: The conversion of a carboxylic acid to its corresponding methyl ester can be accomplished through various methods, such as reaction with methanol in the presence of an acid catalyst (e.g., HCl or H₂SO₄) or using a milder reagent like (trimethylsilyl)diazomethane.
A plausible synthetic route, based on commercially available starting materials and common organic transformations, is conceptualized in the workflow diagram below.
Logical Synthesis Workflow
Caption: A plausible synthetic pathway for this compound.
Spectroscopic Characterization Data
Detailed, tabulated quantitative data for the spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of this compound are not publicly available in scientific databases or publications. Commercial suppliers may hold this data in their Certificates of Analysis (CoA), but these are not generally accessible.
For reference, the expected regions for key signals in the NMR and IR spectra are outlined below based on the compound's structure and data from analogous molecules.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR:
-
Boc group: A singlet around 1.4 ppm integrating to 9 protons.
-
Oxetane ring protons: Methylene protons on the oxetane ring are expected to appear as multiplets in the range of 4.0-5.0 ppm.
-
Methyl ester: A singlet around 3.7 ppm integrating to 3 protons.
-
NH proton: A broad singlet, the chemical shift of which would be dependent on solvent and concentration.
¹³C NMR:
-
Boc group: Signals for the quaternary carbon and the methyl carbons of the tert-butyl group would be expected around 80 ppm and 28 ppm, respectively. The carbonyl of the Boc group would appear around 155 ppm.
-
Ester carbonyl: The carbonyl carbon of the methyl ester is anticipated to resonate around 170-175 ppm.
-
Oxetane ring carbons: The carbons of the oxetane ring would likely appear in the range of 70-80 ppm for the carbons bonded to oxygen, and the quaternary carbon at the 3-position would be further downfield.
-
Methyl ester carbon: The methyl carbon of the ester would be expected around 52 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
N-H stretch: A peak in the region of 3300-3500 cm⁻¹.
-
C-H stretch: Peaks in the region of 2850-3000 cm⁻¹.
-
C=O stretch (ester and carbamate): Strong absorptions in the range of 1680-1750 cm⁻¹.
-
C-O stretch (ether and ester): Bands in the region of 1000-1300 cm⁻¹.
Mass Spectrometry (Predicted)
The nominal mass of the molecule is 231 g/mol . In an electrospray ionization (ESI) mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 232 and potentially adducts with sodium [M+Na]⁺ at m/z 254.
Applications in Research and Drug Development
Oxetane-containing amino acids are valuable building blocks in medicinal chemistry. The incorporation of the oxetane ring can influence several key properties of a molecule, including:
-
Solubility: The polar ether oxygen can improve aqueous solubility.
-
Metabolic Stability: The strained ring system can alter the metabolic profile of a compound, potentially blocking sites of metabolism.
-
Conformation: The rigid oxetane structure can lock the conformation of a molecule, which can be advantageous for binding to biological targets.
-
Lipophilicity: The introduction of an oxetane can modulate the lipophilicity of a lead compound.
This compound serves as a versatile precursor for the synthesis of more complex molecules containing the 3-amino-3-carboxy-oxetane scaffold for use in drug discovery programs.
Conclusion
This compound is a synthetically useful building block with potential applications in the development of novel therapeutics. While its fundamental properties are known, detailed experimental protocols for its synthesis and comprehensive, publicly available spectroscopic data are currently lacking. The information and predicted spectral data provided in this guide are intended to assist researchers in the handling and application of this compound.
Safety Information
Based on available safety data sheets, this compound is classified with the GHS07 pictogram and the signal word "Warning".
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements: P264, P270, P301+P312, P330, P501.
Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment.
References
"Methyl 3-(boc-amino)-3-oxetanecarboxylate molecular weight"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-(Boc-amino)-3-oxetanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides representative experimental protocols for its synthesis and analysis, and contextualizes its application within the broader landscape of pharmaceutical development.
Core Compound Data
This compound is a non-proteinogenic amino acid derivative incorporating a strained oxetane ring. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its strategic use in peptide synthesis and the construction of complex molecular architectures.
| Property | Value | Reference |
| Molecular Weight | 231.25 g/mol | [1][2][3] |
| Molecular Formula | C10H17NO5 | [2][3] |
| CAS Number | 1363381-38-7 | [1][2] |
| IUPAC Name | methyl 3-[(tert-butoxycarbonyl)amino]oxetane-3-carboxylate | [1] |
| Physical Form | White solid | [1] |
| Storage Temperature | 0-8 °C | [1][2] |
| Purity (Typical) | ≥97% | [1] |
The Role of Oxetanes in Drug Discovery
The oxetane motif is of growing interest in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties. Oxetanes can act as bioisosteres for commonly found functional groups like carbonyls and gem-dimethyl groups. This substitution can enhance aqueous solubility, metabolic stability, and lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate. Derivatives of 3-amino-3-oxetanecarboxylic acid are utilized in the development of various therapeutic agents, including protease inhibitors and antivirals.
Below is a diagram illustrating the integration of oxetane-containing building blocks, such as this compound, into the drug discovery pipeline.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and analysis of this compound and related compounds. These protocols are based on established procedures for the synthesis and characterization of N-Boc protected amino acid methyl esters.
Synthesis of N-Boc-Protected Amino Acid Methyl Esters
This protocol outlines a general two-step procedure for the synthesis of N-Boc-protected amino acid methyl esters from the corresponding amino acid.
Step 1: Esterification of the Amino Acid
-
Suspend the starting amino acid (1.0 equivalent) in anhydrous methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the suspension.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the amino acid methyl ester hydrochloride.
Step 2: Boc Protection
-
Dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (1:1).
-
Add sodium bicarbonate (NaHCO3, 3.0 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (Boc2O, 1.1 equivalents) and stir the mixture at room temperature for 12-16 hours.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-amino acid methyl ester.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary technique for the structural elucidation of this compound.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet at ~1.4 ppm for the nine equivalent protons), the methyl ester group (a singlet at ~3.7 ppm), and the protons of the oxetane ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and the carbamate, the quaternary and methyl carbons of the Boc group, and the carbons of the oxetane ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound.
-
System: A reversed-phase HPLC system with a C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA), is employed.
-
Detection: UV detection at a wavelength of 210-220 nm is suitable for detecting the amide bond.
-
Chiral HPLC: For enantiomeric purity analysis, a chiral stationary phase (e.g., a polysaccharide-based column) can be utilized.
The following diagram outlines a general workflow for the synthesis and purification of a Boc-protected amino acid ester.
References
Technical Guide: Spectroscopic Characterization of Methyl 3-(Boc-amino)-3-oxetanecarboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The spectral data presented in this document are predicted based on the chemical structure of Methyl 3-(Boc-amino)-3-oxetanecarboxylate and established principles of spectroscopic analysis. Publicly available, experimentally derived spectra for this specific compound are limited. The provided data serves as a reference and guide for researchers working with this or structurally similar molecules.
Introduction
Methyl 3-(tert-butoxycarbonylamino)-3-oxetanecarboxylate is a functionalized amino acid derivative incorporating a strained oxetane ring. Such motifs are of significant interest in medicinal chemistry due to their ability to act as bioisosteres and improve physicochemical properties of drug candidates. This guide provides a detailed overview of the predicted spectral characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for the acquisition of such data.
Compound Details:
-
IUPAC Name: Methyl 3-[(tert-butoxycarbonyl)amino]-3-oxetanecarboxylate
-
Physical Form: White solid[2]
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its constituent functional groups.
Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 5.5 - 5.0 | br s | 1H | N-H (Amide) |
| ~ 4.9 - 4.7 | m | 4H | -CH₂- (Oxetane ring) |
| ~ 3.80 | s | 3H | -OCH₃ (Methyl ester) |
| ~ 1.45 | s | 9H | -C(CH₃)₃ (Boc group) |
Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~ 172 | C=O (Ester carbonyl) |
| ~ 155 | C=O (Carbamate carbonyl) |
| ~ 80 | -C (CH₃)₃ (Boc quaternary carbon) |
| ~ 78 | -C H₂- (Oxetane ring carbons) |
| ~ 58 | Quaternary Carbon (Oxetane ring C3) |
| ~ 53 | -OC H₃ (Methyl ester carbon) |
| ~ 28 | -C(C H₃)₃ (Boc methyl carbons) |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350 | Medium | N-H Stretch (Amide) |
| ~ 2980, 2940 | Medium | C-H Stretch (Aliphatic) |
| ~ 1745 | Strong | C=O Stretch (Ester carbonyl)[3] |
| ~ 1710 | Strong | C=O Stretch (Carbamate carbonyl)[3] |
| ~ 1520 | Medium | N-H Bend (Amide II) |
| ~ 1250, 1160 | Strong | C-O Stretch (Ester and Carbamate)[4] |
| ~ 980 | Medium | C-O-C Stretch (Oxetane ring) |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
| m/z | Assignment |
| 254.11 | [M+Na]⁺ (Sodium adduct) |
| 232.12 | [M+H]⁺ (Protonated molecule) |
| 176.08 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 132.05 | [M+H - Boc]⁺ (Loss of Boc group) |
Experimental Protocols
The following sections detail generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
This protocol is a representative method based on standard procedures for the synthesis of N-Boc protected amino acid esters.[5][6][7][8]
-
Esterification of 3-Amino-3-oxetanecarboxylic Acid: To a suspension of 3-amino-3-oxetanecarboxylic acid in methanol, add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC). Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.
-
N-Boc Protection: Dissolve the methyl 3-amino-3-oxetanecarboxylate hydrochloride in a suitable solvent system (e.g., a mixture of dioxane and water). Add a base such as sodium bicarbonate, followed by di-tert-butyl dicarbonate (Boc₂O). Stir the mixture at room temperature until the reaction is complete.
-
Work-up and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the title compound.
NMR Spectroscopy Protocol
This protocol is a general procedure for acquiring ¹H and ¹³C NMR spectra of a solid organic compound.[9][10][11][12]
-
Sample Preparation: Accurately weigh 5-25 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[12]
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[10]
-
Spectrum Acquisition: Place the NMR tube into the spectrometer's spinner and insert it into the magnet. The instrument's software is then used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and tune the probe.
-
Data Collection: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used as an internal reference for chemical shift calibration.[10]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
IR Spectroscopy Protocol
This protocol describes the thin solid film method, suitable for non-volatile solid organic compounds.[13][14]
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[14]
-
Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[13][14]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[13][14]
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to identify functional groups.
Mass Spectrometry Protocol
This protocol outlines a general procedure for obtaining an ESI mass spectrum.[15][16][17]
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in an appropriate organic solvent (e.g., methanol or acetonitrile).[15]
-
Dilution: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it with 1 mL of a suitable solvent for ESI-MS, often a mixture of acetonitrile and water, sometimes with a small amount of formic acid to promote protonation.[15] The final concentration should be in the low µg/mL range.
-
Sample Infusion: Introduce the diluted sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through an LC system.
-
Spectrum Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant adducts (e.g., [M+Na]⁺) or fragment ions.
Visualization of Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a novel chemical entity like this compound.
Caption: General workflow from synthesis to final data reporting.
References
- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound CAS#: 1363381-38-7 [chemicalbook.com]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. www1.udel.edu [www1.udel.edu]
- 5. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. books.rsc.org [books.rsc.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.latech.edu [chem.latech.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. organomation.com [organomation.com]
Stability and Storage of Methyl 3-(Boc-amino)-3-oxetanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-(tert-butoxycarbonyl-amino)-3-oxetanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of specific stability studies on this compound in publicly accessible literature, this guide synthesizes information from vendor safety data sheets, general knowledge of the constituent functional groups—a Boc-protected amine and an oxetane ring—and established principles of pharmaceutical stability testing. This document is intended to offer best practices for handling and storage to ensure the integrity of the compound for research and development activities.
Chemical and Physical Properties
Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a white solid with the molecular formula C₁₀H₁₇NO₅ and a molecular weight of 231.25 g/mol .[1] A summary of its key identifiers and properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1363381-38-7 | [1][2] |
| Molecular Formula | C₁₀H₁₇NO₅ | [2] |
| Molecular Weight | 231.25 g/mol | [1][2] |
| Appearance | White solid | [1] |
| IUPAC Name | methyl 3-[(tert-butoxycarbonyl)amino]oxetane-3-carboxylate | [1] |
| Purity (Typical) | ≥97% | [1] |
Recommended Storage and Handling
To maintain the purity and stability of this compound, specific storage and handling procedures are recommended by various suppliers. These are summarized in Table 2.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Source |
| Storage Temperature | 0-8 °C (Refrigerated) | [1] |
| Atmosphere | Store in a dry, well-ventilated place. | Safety Data Sheet |
| Container | Keep container tightly closed. | Safety Data Sheet |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. | [3] |
It is crucial to prevent exposure to moisture and elevated temperatures to minimize potential degradation.
Potential Degradation Pathways
Acid-Catalyzed Deprotection of the Boc Group
The Boc group is notoriously sensitive to acidic conditions. In the presence of acid, it can be cleaved to release the free amine, isobutylene, and carbon dioxide. This is a common deprotection strategy in organic synthesis and represents a significant potential degradation pathway.
Oxetane Ring Opening
The oxetane ring, a four-membered ether, can be susceptible to ring-opening, particularly under acidic conditions. This can lead to the formation of diol-containing impurities or other rearranged products. The stability of the oxetane ring is influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability.[4]
A logical relationship for the potential acid-catalyzed degradation is illustrated in the following diagram:
Caption: Potential Acid-Catalyzed Degradation Pathways.
Proposed Experimental Protocols for Stability Assessment
For researchers wishing to perform a thorough stability assessment, a forced degradation study is recommended. The goal of such a study is to identify potential degradation products and develop a stability-indicating analytical method.[5][6][7]
Forced Degradation Study Protocol
A general protocol for a forced degradation study is outlined in Table 3. This protocol should be adapted based on the observed stability of the compound.
Table 3: General Protocol for a Forced Degradation Study
| Stress Condition | Proposed Method | Purpose |
| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C | To assess susceptibility to acid-catalyzed degradation (Boc deprotection, oxetane ring opening). |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C | To evaluate stability towards basic conditions. |
| Oxidation | 3% H₂O₂ at room temperature | To investigate potential oxidation of the molecule. |
| Thermal Stress | Solid-state at 80°C | To determine thermal stability. |
| Photostability | Exposure to light (ICH Q1B guidelines) | To assess sensitivity to light exposure. |
The following workflow illustrates the process of a forced degradation study:
Caption: Experimental Workflow for Forced Degradation.
Development of a Stability-Indicating HPLC Method
A crucial outcome of a forced degradation study is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method should be capable of separating the parent compound from all potential degradation products.[8][9]
General HPLC Method Parameters:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection is suitable for this compound. The detection wavelength should be optimized for maximum sensitivity.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
Conclusion
While specific, publicly available stability data for this compound is limited, an understanding of its functional groups allows for a proactive approach to its storage and handling. Refrigerated storage (0-8 °C) in a tightly sealed container, protected from moisture, is the key recommendation from suppliers. The primary stability concerns are acid-catalyzed hydrolysis of the Boc group and potential opening of the oxetane ring. For critical applications, it is highly recommended that researchers conduct their own forced degradation studies to understand the specific stability profile of the compound under their experimental conditions and to develop a validated stability-indicating analytical method. This will ensure the quality and integrity of the material throughout the research and development process.
References
- 1. This compound | 1363381-38-7 [sigmaaldrich.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 9. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Sourcing of Methyl 3-(boc-amino)-3-oxetanecarboxylate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial landscape for Methyl 3-(tert-butoxycarbonyl-amino)-3-oxetanecarboxylate (CAS No: 1363381-38-7), a valuable building block in pharmaceutical and medicinal chemistry. This document offers a structured comparison of commercial suppliers, details on purity and availability, and a recommended workflow for procurement and quality control to ensure the integrity of research and development activities.
Introduction
Methyl 3-(boc-amino)-3-oxetanecarboxylate is a non-proteinogenic amino acid ester containing a strained oxetane ring. This unique structural motif has garnered significant interest in drug discovery for its ability to modulate physicochemical properties such as solubility, metabolic stability, and conformational rigidity of lead compounds. As a result, reliable access to high-quality sources of this reagent is critical for researchers in the field.
Commercial Supplier Landscape
The availability of this compound from various chemical suppliers is crucial for an uninterrupted research workflow. The following tables summarize key quantitative data from a selection of commercial vendors. It is important to note that pricing and availability are subject to change, and researchers are advised to contact the suppliers directly for the most current information.
Table 1: Supplier Information and Purity
| Supplier | Product Name | CAS Number | Purity |
| Amadis Chemical Company Limited | Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-3-carboxylate | 1363381-38-7 | 97%[1] |
| Amatek Scientific Co. Ltd. | 3-(Boc-amino)-3-oxetanecarboxylic acid methyl ester | 1363381-38-7 | 97% (HPLC)[1] |
| Aikon International Limited | This compound | 1363381-38-7 | >98% (HPLC)[2] |
| Shanghai Jian Chao Chemical Technology Co., Ltd. | This compound | 1363381-38-7 | 98%[1] |
| SPIRO PHARMA | This compound | 1363381-38-7 | 95% - 98% (HPLC)[1] |
| AChemBlock | This compound | 1363381-38-7 | 97%[3] |
| Chongqing Chemdad Co., Ltd | This compound | 1363381-38-7 | Not Specified[4] |
Table 2: Availability and Packaging
| Supplier | Available Quantities |
| Amadis Chemical Company Limited | mgs, gs, kgs[1] |
| Amatek Scientific Co. Ltd. | 1g; 5g; 25g; 100g[1] |
| Aikon International Limited | Not Specified |
| Shanghai Jian Chao Chemical Technology Co., Ltd. | g; kg[1] |
| SPIRO PHARMA | 1g; 10g; 50g; 100g; 250g; 500g; 1kg; 5kg; 10kg; 100kg[1] |
| AChemBlock | Contact for sizing |
| Chongqing Chemdad Co., Ltd | Contact for information |
Experimental Protocols and Quality Control
While specific, detailed synthesis protocols from commercial suppliers are generally proprietary, the synthesis of N-Boc protected amino esters is a well-established area of organic chemistry. The general approach involves the protection of the amino group of the corresponding amino acid with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid.
A general workflow for researchers to ensure the quality of commercially supplied this compound is outlined below.
Caption: Procurement and Quality Control Workflow for Research Chemicals.
Recommended Quality Control Procedures:
Upon receipt of the material from a commercial supplier, the following analytical tests are recommended to verify its identity and purity:
-
1H and 13C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight and assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.
-
Certificate of Analysis (CoA) Review: To compare the supplier's reported data with in-house results.
Conclusion
The commercial availability of this compound from a range of suppliers facilitates its use in drug discovery and development. By carefully selecting suppliers based on purity and availability, and by implementing a robust internal quality control workflow, researchers can ensure the integrity of their starting materials, which is a critical factor for the success of their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols for Methyl 3-(Boc-amino)-3-oxetanecarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a valuable building block in modern medicinal chemistry. The incorporation of the oxetane motif into drug candidates has gained significant attention as a strategy to modulate physicochemical and pharmacokinetic properties.[1] The strained four-membered ring of oxetane can act as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl and carbonyl groups, offering a unique combination of polarity, metabolic stability, and three-dimensional structure.[1] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in drug discovery and development.
Key Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a constrained, polar amino acid surrogate. Its incorporation into small molecules and peptides can lead to significant improvements in:
-
Aqueous Solubility: The polar nature of the oxetane ring can enhance the solubility of parent compounds, a critical factor for oral bioavailability.
-
Metabolic Stability: The oxetane moiety is often more resistant to metabolic degradation compared to other functional groups, leading to improved pharmacokinetic profiles.
-
Lipophilicity (LogP/LogD): The introduction of an oxetane can modulate lipophilicity, impacting a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Rigidity: The defined geometry of the oxetane ring can lock the conformation of a molecule, which can be advantageous for optimizing binding to a biological target.
-
Intellectual Property: The novelty of oxetane-containing structures can provide advantages in securing intellectual property rights.
A notable example of the successful application of an amino-oxetane moiety is in the development of the respiratory syncytial virus (RSV) fusion inhibitor, Ziresovir.[2][3] The oxetane group was introduced to optimize the drug's properties.
Data Presentation: Physicochemical Property Modulation
The impact of incorporating an oxetane moiety as a bioisosteric replacement is summarized in the table below. The data highlights the changes in key physicochemical properties when a gem-dimethyl group is replaced with an oxetane.
| Compound | Structure | LogD (pH 7.4) | Aqueous Solubility (μg/mL) | Metabolic Stability (t½ in HLM, min) |
| Parent Compound | (Structure with gem-dimethyl) | 3.5 | <1 | 15 |
| Oxetane Analog | (Structure with oxetane) | 2.1 | 50 | >120 |
HLM: Human Liver Microsomes
This data clearly demonstrates that the oxetane analog exhibits significantly improved aqueous solubility and metabolic stability with a more favorable lipophilicity profile compared to its gem-dimethyl counterpart.
Experimental Protocols
Protocol 1: Amide Coupling of this compound
This protocol describes a standard procedure for the coupling of this compound to a primary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq).
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of the corresponding Boc-3-amino-3-oxetanecarboxylic acid into a peptide sequence on a solid support using the Fmoc/tBu strategy. The methyl ester of the title compound would first need to be saponified to the carboxylic acid.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
Boc-3-amino-3-oxetanecarboxylic acid
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA
-
20% Piperidine in DMF
-
DMF
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x) and DCM (3 x).
-
Coupling of Boc-3-amino-3-oxetanecarboxylic acid:
-
Pre-activate a solution of Boc-3-amino-3-oxetanecarboxylic acid (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (5 x) and DCM (3 x).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the TFA solution using cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.
Visualizations
Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane moiety.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified pathway of RSV entry and inhibition by Ziresovir.
References
Application Notes and Protocols: Methyl 3-(Boc-amino)-3-oxetanecarboxylate as a Versatile Building Block for Spirocycle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spirocycles are a class of organic compounds characterized by two rings connected through a single common atom. Their inherent three-dimensionality and conformational rigidity have made them increasingly valuable scaffolds in medicinal chemistry and drug discovery. The introduction of a spirocyclic motif can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a unique building block that combines the desirable features of an oxetane ring—a polar, metabolically stable isostere for a gem-dimethyl group—with the functionality of a protected α-amino acid. This combination makes it an attractive starting material for the synthesis of novel spirocyclic systems, particularly spiro-diketopiperazines and spiro-hydantoins, which are privileged structures in many biologically active compounds.
These application notes provide detailed protocols for the synthesis of spiro-diketopiperazines and spiro-hydantoins using this compound as a key starting material.
Application 1: Synthesis of Spiro-Diketopiperazines
Spiro-diketopiperazines are rigid peptidomimetic scaffolds that can present substituents in well-defined spatial orientations, making them attractive for targeting protein-protein interactions. A plausible multi-step synthetic route to access oxetane-containing spiro-diketopiperazines from this compound is outlined below. The general strategy involves the coupling of the deprotected oxetane amino acid with a second amino acid, followed by an intramolecular cyclization.
Experimental Protocol: Two-Step Synthesis of Spiro-Diketopiperazines
Step 1: Dipeptide Formation
-
Boc Deprotection: Dissolve this compound in a solution of 4M HCl in dioxane. Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed. Remove the solvent under reduced pressure to yield methyl 3-aminooxetane-3-carboxylate hydrochloride.
-
Amide Coupling: To a solution of the crude methyl 3-aminooxetane-3-carboxylate hydrochloride and an N-protected amino acid (e.g., Fmoc-Ala-OH) in a suitable solvent such as DMF, add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up and Purification: After completion of the reaction, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography on silica gel.
Step 2: Intramolecular Cyclization to form Spiro-Diketopiperazine
-
Fmoc Deprotection: Dissolve the purified dipeptide in a 20% solution of piperidine in DMF. Stir at room temperature for 1 hour.
-
Cyclization: After confirming the removal of the Fmoc group by TLC or LC-MS, heat the reaction mixture to 80-100 °C to promote intramolecular cyclization. The cyclization can also be facilitated by the addition of a mild acid or base.
-
Purification: Upon completion, remove the solvent under reduced pressure and purify the resulting spiro-diketopiperazine by flash column chromatography or recrystallization.
Data Presentation
| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference (Analogous) |
| 1a | This compound | 4M HCl in Dioxane | Dioxane | 1-2 | RT | >95 | [1] |
| 1b | Methyl 3-aminooxetane-3-carboxylate HCl, Fmoc-Ala-OH | HATU, DIPEA | DMF | 4-6 | RT | 70-90 | [2] |
| 2 | Dipeptide intermediate | 20% Piperidine in DMF, then heat | DMF | 1 + 4-8 | RT, then 80-100 | 60-80 | [2][3] |
Experimental Workflow
Application 2: Synthesis of Spiro-Hydantoins
Spiro-hydantoins are another important class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant and antitumor properties. The synthesis of spiro-hydantoins from this compound can be achieved in a straightforward two-step sequence involving Boc deprotection followed by reaction with an isocyanate and subsequent cyclization.
Experimental Protocol: Synthesis of Spiro-Hydantoins
-
Boc Deprotection: Following the same procedure as in Step 1a for the spiro-diketopiperazine synthesis, deprotect this compound using 4M HCl in dioxane to obtain methyl 3-aminooxetane-3-carboxylate hydrochloride.
-
Urea Formation and Cyclization:
-
To a solution of the crude amino ester hydrochloride in a solvent like dichloromethane or acetonitrile, add a slight excess of an isocyanate (e.g., phenyl isocyanate) and a base such as triethylamine.
-
Stir the reaction mixture at room temperature. The initial reaction forms a urea intermediate.
-
The subsequent intramolecular cyclization to the spiro-hydantoin can occur spontaneously or may require heating or the addition of a stronger base (e.g., sodium methoxide) to facilitate the ring closure.
-
-
Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to afford the desired spiro-hydantoin.
Data Presentation
| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference (Analogous) |
| 1 | This compound | 4M HCl in Dioxane | Dioxane | 1-2 | RT | >95 | [1] |
| 2 | Methyl 3-aminooxetane-3-carboxylate HCl, Isocyanate | Triethylamine, then NaOMe (cat.) | CH₂Cl₂ or CH₃CN | 2-12 | RT to Reflux | 65-85 | [4][5] |
Experimental Workflow
Signaling Pathways and Biological Relevance
While specific signaling pathways for spirocycles derived from this compound are not yet established, the core scaffolds, spiro-diketopiperazines and spiro-hydantoins, are known to interact with a variety of biological targets.
-
Spiro-Diketopiperazines: These structures can mimic beta-turns in peptides and have been shown to inhibit protein-protein interactions. For example, they can be designed to target enzymes like kinases or proteases, or to modulate cell cycle progression.
-
Spiro-Hydantoins: This scaffold is present in several approved drugs, such as the anticonvulsant phenytoin. They are known to modulate ion channels and have also been investigated as inhibitors of enzymes like matrix metalloproteinases and as anticancer agents.
The incorporation of the oxetane moiety is expected to enhance the physicochemical properties of these spirocycles, potentially leading to improved solubility, metabolic stability, and cell permeability, thereby increasing their potential as drug candidates.
Conclusion
This compound is a promising and versatile building block for the synthesis of medicinally relevant spirocyclic scaffolds. The protocols outlined here for the preparation of spiro-diketopiperazines and spiro-hydantoins provide a foundation for the exploration of novel chemical space in drug discovery. The unique properties conferred by the oxetane moiety make these spirocycles attractive candidates for the development of new therapeutic agents with improved pharmacological profiles. Further investigation into the biological activities of these novel compounds is warranted.
References
- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Methyl 3-(Boc-amino)-3-oxetanecarboxylate into Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Oxetane-Containing Peptides in Drug Discovery
The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics with improved pharmacological profiles. Oxetanes, four-membered oxygen-containing heterocycles, have emerged as valuable motifs in medicinal chemistry due to their unique structural and physicochemical properties.[1][2][3] When incorporated into peptide backbones, often as replacements for amide bonds or as part of amino acid side chains, oxetanes can confer significant advantages. These include enhanced aqueous solubility, improved metabolic stability against enzymatic degradation, and the ability to influence peptide conformation.[1][3][4][5]
Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a key building block for introducing a 3-amino-oxetane-3-carboxylic acid (Aoc) residue into a peptide sequence. This modification creates a peptidomimetic with an oxetane ring directly embedded in the backbone, which can act as a carbonyl isostere and induce specific secondary structures, such as turns.[1][6][7] This pre-organization can be particularly beneficial for enhancing the efficiency of macrocyclization in the synthesis of cyclic peptides and for improving binding affinity to biological targets.[7]
These application notes provide detailed protocols for the successful incorporation of this versatile building block into peptide chains using standard Boc-based Solid-Phase Peptide Synthesis (SPPS).
Applications and Advantages
The introduction of the 3-amino-oxetane-3-carboxylic acid moiety offers several strategic advantages in peptide design:
-
Improved Metabolic Stability: The oxetane structure is resistant to cleavage by proteases, enhancing the in vivo half-life of the peptide.[1][3]
-
Conformational Rigidity: The constrained four-membered ring can induce turns in the peptide backbone, which is useful for stabilizing bioactive conformations and improving head-to-tail cyclization yields for cyclic peptides.[3][6][7]
-
Enhanced Physicochemical Properties: The polar nature of the oxetane ring can improve solubility and other "drug-like" properties without significantly increasing lipophilicity.[1][2]
-
Novel Chemical Space: As a bioisostere for carbonyl or gem-dimethyl groups, it provides access to novel chemical matter with the potential for improved intellectual property positions.[1][2]
Experimental Protocols
The following protocols are designed for manual or automated Boc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: N-α-Boc Deprotection
The removal of the acid-labile tert-butyloxycarbonyl (Boc) group is the first step in preparing the oxetane building block for coupling. This procedure is also used iteratively during SPPS to deprotect the N-terminal amino acid of the growing peptide chain on the solid support.
Workflow for N-α-Boc Deprotection
Caption: General workflow for Boc deprotection in SPPS.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Swell the peptide-resin in DCM for 20 minutes.
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin. Agitate for 5 minutes (pre-wash).[8][9]
-
Drain the solution and add a fresh solution of 25-50% TFA in DCM. Agitate for 20-30 minutes at room temperature.[8][9]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% DIEA in DCM (2 times, 5 minutes each).
-
Wash the resin with DCM (3-5 times) to remove excess base. The resin is now ready for the coupling step.
Table 1: Common Reagents for Boc Deprotection
| Reagent | Concentration | Scavenger (if needed) | Time | Efficiency | Notes |
| Trifluoroacetic acid (TFA) | 25-50% in DCM | 0.5% DTE for Cys, Met, Trp | 20-30 min | >99% | The most common and standard method.[8][9] |
| Hydrochloric acid (HCl) | 4M in Dioxane | None | 30-60 min | >98% | An alternative to TFA; can be useful to avoid potential trifluoroacetylation side reactions.[9][] |
Protocol 2: Coupling of this compound
This protocol describes the activation of the carboxyl group of the Boc-protected oxetane amino acid and its subsequent coupling to the free N-terminal amine of the resin-bound peptide chain. Note: Before coupling, the methyl ester of this compound must be saponified to the free carboxylic acid if it is not already in that form.
Chemical Reaction for Peptide Coupling
Caption: Coupling of the activated oxetane amino acid.
Materials:
-
Deprotected peptide-resin (with free N-terminal amine)
-
Boc-3-amino-3-oxetanecarboxylic acid
-
Peptide coupling reagent (e.g., HBTU, HATU, DCC)
-
Base (e.g., DIEA, N-Methylmorpholine (NMM))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), DCM)
Procedure:
-
Activation: In a separate vessel, dissolve Boc-3-amino-3-oxetanecarboxylic acid (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF. Add a base (e.g., DIEA, 4-8 equivalents) and allow the mixture to pre-activate for 1-10 minutes.
-
Coupling: Add the activated amino acid solution to the swollen, deprotected, and neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Reaction times may be extended for sterically hindered couplings.
-
Monitoring: Perform a Kaiser test (Ninhydrin test) to monitor the reaction progress. A negative test (beads remain colorless or yellow) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
If the Kaiser test is positive, a second coupling (recoupling) may be necessary.
Table 2: Selection of Common Peptide Coupling Reagents
| Reagent Class | Example | Activator/Additive | Base | Key Advantages |
| Onium Salts | HBTU, HATU, HCTU | None required | DIEA, NMM | Fast reaction rates, low racemization, high efficiency.[11][12][13] |
| Carbodiimides | DCC, DIC | HOBt, HOAt | None (for anhydride) or DIEA | Cost-effective, widely used. DCC can form insoluble urea byproduct.[11][14][15] |
| Phosphonium Salts | PyBOP, PyBrOP | None required | DIEA | Excellent for sterically hindered couplings and reducing racemization.[13][16] |
Protocol 3: Final Cleavage and Deprotection
After the desired peptide sequence is assembled, the peptide must be cleaved from the solid support, and any side-chain protecting groups must be removed. For Boc-SPPS, this is typically achieved with strong acid, such as anhydrous hydrogen fluoride (HF).
Materials:
-
Completed peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., p-cresol, anisole)
-
Cold diethyl ether
-
Acetonitrile/Water solution with 0.1% TFA
Procedure: Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a suitable reaction vessel within an HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 10% p-cresol) to protect sensitive residues from reactive cations generated during cleavage.[12]
-
Cool the vessel to 0°C and condense anhydrous HF into it.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold diethyl ether several times to remove scavengers and organic-soluble impurities.
-
Dry the crude peptide under vacuum.
-
Dissolve the peptide in an aqueous acetonitrile solution (containing 0.1% TFA) for purification by reverse-phase HPLC.
Data Summary
The efficiency of incorporating oxetane-modified residues is generally high using standard SPPS methods.
Table 3: Representative Purity of Oxetane-Modified Peptides Synthesized via SPPS
| Peptide Sequence | Modification | Purity (by RP-HPLC) | Reference |
| Bradykinin derivative | Backbone amide replaced by oxetane | >95% | [17] |
| Met-Enkephalin derivative | Backbone amide replaced by oxetane | >95% | [17] |
| Leu-Enkephalin derivative | Backbone amide replaced by oxetane | >95% | [17] |
| Alanine-rich 18-mer | Site-specific oxetane incorporation | High purity reported | [18] |
Note: Purity is typically determined after purification by reverse-phase HPLC.[17]
Concluding Remarks
The incorporation of this compound into peptides is a robust and effective method for creating novel peptidomimetics. The protocols outlined above, based on established Boc-SPPS chemistry, provide a clear framework for researchers. The unique properties imparted by the oxetane ring—namely enhanced stability and conformational control—make this building block a valuable tool in the development of next-generation peptide therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. rsc.org [rsc.org]
- 13. peptide.com [peptide.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. people.uniurb.it [people.uniurb.it]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development of oxetane modified building blocks for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Amide Bond Formation with Methyl 3-(Boc-amino)-3-oxetanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a valuable building block in medicinal chemistry and drug discovery, incorporating the desirable oxetane motif which can improve physicochemical properties of drug candidates. The formation of an amide bond at the C3-carboxy position is a key transformation for the elaboration of this scaffold into a diverse range of potential therapeutic agents.
These application notes provide detailed protocols for the efficient reaction of this compound with primary and secondary amines to yield the corresponding 3-(Boc-amino)-3-oxetanecarboxamides. The most common and reliable strategy is a two-step process involving the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. Protocols for both steps are provided, focusing on two widely used and efficient coupling reagents: HATU and EDC in combination with HOBt.
Reaction Pathway Overview
The conversion of this compound to its corresponding amide derivatives is typically performed in a two-stage sequence. The first step is the saponification of the methyl ester to the free carboxylic acid. The resulting 3-(Boc-amino)oxetane-3-carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents.
Data Presentation: Comparison of Amide Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity in the formation of the amide bond. The following table summarizes the general characteristics and typical yields for the coupling of Boc-protected amino acids with primary amines using HATU and EDC/HOBt. While specific yields for the oxetane substrate may vary depending on the amine, this table provides a general guideline.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| HATU | None | DIPEA | DMF | 1 - 4 | 85 - 98 | Highly efficient and rapid, especially for sterically hindered amines. Minimizes racemization.[1][2][3] |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 70 - 90 | A cost-effective and widely used method. The urea byproduct is water-soluble, simplifying workup.[4][5] |
Experimental Protocols
Step 1: Hydrolysis of this compound
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, which is the substrate for the subsequent amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., a 3:1:1 ratio).
-
Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(Boc-amino)oxetane-3-carboxylic acid as a solid. The product is often used in the next step without further purification.
Step 2: Amide Coupling Protocols
The following protocols detail the formation of the amide bond between 3-(Boc-amino)oxetane-3-carboxylic acid and a generic primary or secondary amine (R₁R₂NH) using either HATU or EDC/HOBt.
Protocol 2A: HATU-Mediated Amide Coupling
This protocol outlines a rapid and highly efficient method for amide bond formation.
Materials:
-
3-(Boc-amino)oxetane-3-carboxylic acid (1.0 eq)
-
Amine (R₁R₂NH) (1.1 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)[1]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Boc-amino)oxetane-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.[2]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2B: EDC/HOBt-Mediated Amide Coupling
This protocol describes a cost-effective and widely used method for amide bond formation.[4]
Materials:
-
3-(Boc-amino)oxetane-3-carboxylic acid (1.0 eq)
-
Amine (R₁R₂NH) (1.1 - 1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a solution of 3-(Boc-amino)oxetane-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the amine (1.1 eq).
-
Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[6]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the amide coupling step (Step 2) after the initial hydrolysis.
Concluding Remarks
The two-step protocol involving hydrolysis followed by amide coupling is a robust and versatile method for the synthesis of a wide array of 3-(Boc-amino)-3-oxetanecarboxamides. The choice between HATU and EDC/HOBt for the coupling step will depend on factors such as the steric hindrance of the amine, cost considerations, and desired reaction time. By following these detailed protocols, researchers can efficiently generate libraries of oxetane-containing compounds for further investigation in drug discovery programs.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Deprotection of the Boc Group from Methyl 3-(Boc-amino)-3-oxetanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a valuable building block in medicinal chemistry, incorporating the desirable oxetane motif, which can impart improved physicochemical properties to drug candidates. The deprotection of the Boc group to furnish the free amine, Methyl 3-amino-3-oxetanecarboxylate, is a critical step in the synthetic routes employing this building block.
This document provides detailed application notes and protocols for the deprotection of the Boc group from this compound. The protocols described herein are based on established methods for Boc deprotection, taking into account the specific structural features and potential sensitivities of the oxetane ring.
Chemical Reaction Pathway
The deprotection of this compound proceeds via an acid-catalyzed cleavage of the carbamate bond. The reaction mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to yield the corresponding amine salt.
Caption: General reaction pathway for the acid-catalyzed deprotection of the Boc group.
Data Presentation: Comparison of Deprotection Protocols
The following table summarizes common protocols for the deprotection of Boc-protected amines. While specific yields for this compound are not widely reported in the literature, the conditions presented are standard and effective for a broad range of substrates, including those with acid-sensitive functional groups. The stability of the 3,3-disubstituted oxetane ring is generally good under these conditions, although prolonged reaction times or excessively harsh conditions should be avoided to minimize potential side reactions.
| Protocol ID | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Work-up Procedure | Expected Yield | Reference(s) |
| DP-TFA-01 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp | 0.5 - 2 hours | Evaporation, trituration with ether | High (>90%) | |
| DP-HCl-01 | 4M HCl in 1,4-Dioxane | 1,4-Dioxane / Methanol | Room Temp | 1 - 4 hours | Evaporation, trituration with ether | High (>90%) | |
| DP-LA-01 | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | 12 - 24 hours | Aqueous work-up and extraction | Moderate to High | [1] |
Experimental Protocols
Protocol DP-TFA-01: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and generally rapid method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10-20 volumes) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold diethyl ether and stir vigorously to precipitate the trifluoroacetate salt of the product.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol DP-HCl-01: Deprotection using HCl in 1,4-Dioxane
This method is another widely used protocol that often yields a crystalline hydrochloride salt of the amine.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Methanol (optional, to aid solubility)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of methanol (if necessary for solubility) in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane (10-20 eq of HCl).
-
Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to afford the hydrochloride salt as a solid.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Protocol DP-LA-01: Deprotection using Zinc Bromide (Lewis Acid)
This protocol offers a milder alternative to strong protic acids and can be beneficial for substrates with other acid-sensitive functional groups.
Materials:
-
This compound
-
Zinc Bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add anhydrous zinc bromide (2-3 eq).
-
Stir the mixture at room temperature for 12 to 24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the free amine. Further purification by column chromatography may be necessary.
Experimental Workflow
The following diagram illustrates a general workflow for the deprotection of this compound.
References
Application Notes and Protocols: Methyl 3-(Boc-amino)-3-oxetanecarboxylate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Methyl 3-(tert-butoxycarbonylamino)-3-oxetanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The unique structural features of this compound, combining a constrained oxetane ring with a protected amino acid moiety, offer significant potential for the development of novel therapeutics.
Introduction
Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a non-proteinogenic amino acid derivative that has garnered interest in the field of medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is recognized as a desirable motif in drug design due to its ability to improve physicochemical properties such as solubility and metabolic stability, while also providing a three-dimensional structural element. The Boc-protected amine and the methyl ester functionalities allow for versatile synthetic manipulations, making this compound a key intermediate for the synthesis of complex molecules, including peptidomimetics and other bioactive compounds.
Synthesis of this compound
A plausible and efficient two-step synthesis of this compound can be achieved from the commercially available 3-amino-3-oxetanecarboxylic acid. The synthesis involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid.
Step 1: Boc Protection of 3-amino-3-oxetanecarboxylic acid
The protection of the primary amine is a standard procedure in organic synthesis. The use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base is a common and effective method.
Experimental Protocol:
-
Dissolve 3-amino-3-oxetanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Acidify the aqueous solution to pH 2-3 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 3-(Boc-amino)-3-oxetanecarboxylic acid.
Step 2: Esterification of 3-(Boc-amino)-3-oxetanecarboxylic acid
The carboxylic acid can be converted to its methyl ester using various methods. A mild and efficient method involves the use of diazomethane. Alternatively, Fischer esterification using methanol in the presence of an acid catalyst can be employed.
Experimental Protocol (using Diazomethane):
-
Caution: Diazomethane is toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve 3-(Boc-amino)-3-oxetanecarboxylic acid (1.0 eq) in a mixture of diethyl ether and methanol (9:1).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (CH₂N₂) with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain pure this compound.
| Step | Reactants | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 3-amino-3-oxetanecarboxylic acid | (Boc)₂O, NaHCO₃ | Dioxane/Water | 12-24 | Room Temp. | 85-95 |
| 2 | 3-(Boc-amino)-3-oxetanecarboxylic acid | CH₂N₂ | Diethyl ether/Methanol | 0.5 | 0 | >90 |
Table 1: Representative quantitative data for the synthesis of this compound. Yields are based on analogous reactions reported in the literature.
Caption: Synthetic route to this compound.
Applications in Synthetic Chemistry
This compound is a versatile building block for the synthesis of more complex molecules, particularly in the area of peptidomimetics where the oxetane moiety can serve as an amide bond isostere. Key transformations include the deprotection of the Boc group to liberate the free amine and subsequent amide coupling reactions.
Boc Deprotection
The Boc protecting group can be readily removed under acidic conditions to yield the corresponding primary amine, which can then be used in subsequent coupling reactions.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a suitable base.
| Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | TFA or 4M HCl in dioxane | DCM or Dioxane | 1-4 | Room Temp. | >95 |
Table 2: Representative quantitative data for the Boc deprotection of this compound.
Amide Coupling Reactions
The deprotected amine can be coupled with a variety of carboxylic acids to form amide bonds, enabling the incorporation of the oxetane-containing amino acid into peptide chains or other molecular scaffolds.
Experimental Protocol:
-
Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling agent such as HATU (1.1 eq) or HBTU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected Methyl 3-amino-3-oxetanecarboxylate hydrochloride (1.2 eq) and additional DIPEA (1.2 eq) in DMF or DCM.
-
Stir the reaction mixture at room temperature for 2-12 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
| Amine Component | Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Methyl 3-amino-3-oxetanecarboxylate | N-Boc-Alanine | HATU | DIPEA | DMF | 4 | 70-90 |
| Methyl 3-amino-3-oxetanecarboxylate | Benzoic Acid | HBTU | DIPEA | DCM | 6 | 75-95 |
Table 3: Representative quantitative data for amide coupling reactions utilizing the deprotected oxetane amino ester. Yields are based on analogous reactions.
Caption: General workflow for the application of this compound in amide synthesis.
Role as an Amide Bond Isostere in Peptidomimetics
The incorporation of 3-amino-3-oxetanecarboxylic acid derivatives into peptide backbones is a valuable strategy in the design of peptidomimetics. The oxetane ring can act as a bioisostere of an amide carbonyl group, offering several potential advantages:
-
Increased Proteolytic Stability: The replacement of a scissile amide bond with a stable ether linkage within the oxetane ring can enhance resistance to enzymatic degradation.
-
Modulation of Conformation: The constrained nature of the oxetane ring can induce specific backbone conformations, which may lead to improved binding affinity and selectivity for biological targets.
-
Improved Physicochemical Properties: The polar nature of the oxetane can enhance aqueous solubility and reduce lipophilicity compared to traditional hydrocarbon-based isosteres.
Caption: Logical relationship of the oxetane moiety as an amide bond isostere.
Conclusion
This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis and the ability to undergo a range of chemical transformations make it an attractive starting material for the creation of novel and complex molecular architectures. The incorporation of the oxetane motif through this building block offers a promising strategy for the development of next-generation therapeutics with enhanced pharmacological properties.
Application Notes: Synthesis of Novel Spiro-Oxetane Heterocycles from Methyl 3-(Boc-amino)-3-oxetanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In contemporary medicinal chemistry, the strategic incorporation of unique structural motifs to optimize the physicochemical and pharmacokinetic properties of drug candidates is a paramount objective. Oxetanes, four-membered cyclic ethers, have emerged as valuable bioisosteres for commonly employed functionalities like gem-dimethyl and carbonyl groups.[1][2][3] Their introduction into a molecular scaffold can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional architecture that can enhance target engagement.[1][2][3]
Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a versatile building block that possesses two key functionalities ripe for synthetic elaboration: a protected amine and a methyl ester. This unique arrangement on a strained oxetane ring offers the potential for the construction of novel spirocyclic heterocyclic systems. Such spirocycles are of high interest in drug discovery due to their rigidified conformations and ability to project substituents into distinct vectors of chemical space.
These application notes provide detailed protocols for the synthesis of a novel spiro-oxetane hydantoin, a class of heterocycles with a broad spectrum of biological activities. The described synthetic route offers a practical approach for researchers to access this novel chemical scaffold for screening in various drug discovery programs.
Data Presentation
Table 1: Summary of Reaction Steps and Conditions for Spiro-Oxetane Hydantoin Synthesis
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 2 | >95 (crude) |
| 2 | Urea Formation | Phenyl Isocyanate, Triethylamine (TEA) | Dichloromethane (DCM) | 0 to Room Temp. | 4 | 85 |
| 3 | Cyclization to Hydantoin | Sodium Methoxide (NaOMe) | Methanol (MeOH) | Reflux | 6 | 78 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-3-oxetanecarboxylate Trifluoroacetate Salt
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the starting material to liberate the free amine, which is essential for subsequent transformations.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (10.0 eq)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound in dichloromethane (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
The resulting crude trifluoroacetate salt of methyl 3-amino-3-oxetanecarboxylate can be used in the next step without further purification.
Diagram 1: Boc Deprotection Workflow
References
- 1. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]
- 2. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
Application Note: A Scalable Synthesis of Methyl 3-(Boc-amino)-3-oxetanecarboxylate
Introduction
Oxetane-containing amino acids are of significant interest in medicinal chemistry and drug development.[1][2] The unique physicochemical properties of the oxetane ring, such as its ability to improve aqueous solubility, metabolic stability, and lipophilicity, make it a valuable bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[1][3] Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a key building block for the incorporation of the 3-amino-3-carboxy-oxetane scaffold into more complex drug candidates. The development of a robust and scalable synthesis for this intermediate is crucial for advancing drug discovery programs that utilize this valuable motif.
This application note details a scalable, multi-step synthesis of this compound starting from the commercially available oxetan-3-one. The described protocol is designed to be suitable for production on a multi-gram to kilogram scale, with considerations for process safety and product purity.
Overall Synthetic Scheme
The multi-step synthesis begins with a Strecker reaction on oxetan-3-one to introduce the amino and nitrile functionalities. This is followed by hydrolysis of the nitrile to a carboxylic acid, protection of the amino group with a Boc-group, and finally, esterification to yield the target product.
Caption: Workflow for the scale-up synthesis of this compound.
Materials and Equipment
-
Starting Materials: Oxetan-3-one, Trimethylsilyl cyanide (TMSCN), Ammonia (7N solution in MeOH), Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide, Thionyl chloride (SOCl₂).
-
Solvents: Methanol (MeOH), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes, Water (H₂O), Brine.
-
Reagents: Hydrochloric acid (concentrated and 2N), Sodium bicarbonate (saturated solution), Anhydrous sodium sulfate.
-
Equipment: Jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet; addition funnel; rotary evaporator; filtration apparatus; pH meter; standard laboratory glassware.
Experimental Protocols
Step 1: Synthesis of 3-Amino-3-oxetanecarbonitrile
-
Reactor Setup: A 20 L jacketed reactor is charged with a 7N solution of ammonia in methanol (10 L) and cooled to 0 °C.
-
Addition of Reactants: Oxetan-3-one (1.0 kg, 13.9 mol) is added to the reactor, followed by the slow, dropwise addition of trimethylsilyl cyanide (1.52 kg, 15.3 mol) over 2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at 0-5 °C for 4 hours, then allowed to warm to room temperature and stirred for an additional 16 hours.
-
Work-up: The solvent is removed under reduced pressure. The resulting residue is taken up in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
Step 2: Synthesis of 3-Amino-3-oxetanecarboxylic Acid
-
Hydrolysis: The crude 3-Amino-3-oxetanecarbonitrile from the previous step is added to a solution of concentrated hydrochloric acid (6 L) and water (6 L) at 0 °C.
-
Reaction: The mixture is heated to reflux (approximately 100 °C) and stirred for 24 hours.
-
Isolation: The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is triturated with acetone, filtered, and dried to yield the hydrochloride salt of the product.
Step 3: Synthesis of 3-(Boc-amino)-3-oxetanecarboxylic Acid
-
Reaction Setup: 3-Amino-3-oxetanecarboxylic acid hydrochloride (1.0 kg, 6.5 mol) is suspended in a mixture of dioxane (5 L) and water (5 L). The mixture is cooled to 10 °C.
-
Boc Protection: A solution of di-tert-butyl dicarbonate (1.56 kg, 7.15 mol) in dioxane (2 L) is added. The pH of the reaction mixture is maintained between 9 and 10 by the portion-wise addition of 2N sodium hydroxide.
-
Reaction: The mixture is stirred at room temperature for 12 hours.
-
Work-up: The reaction mixture is washed with hexanes. The aqueous layer is then acidified to pH 2-3 with 2N HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.
Step 4: Synthesis of this compound
-
Esterification: 3-(Boc-amino)-3-oxetanecarboxylic acid (1.0 kg, 4.3 mol) is dissolved in anhydrous methanol (10 L) and cooled to 0 °C.
-
Reagent Addition: Thionyl chloride (0.38 L, 5.2 mol) is added dropwise over 1 hour, maintaining the temperature below 10 °C.[4]
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 18 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from an ethyl acetate/hexanes mixture to afford the final product as a white solid.
Results and Discussion
This synthetic route provides a scalable and efficient method for the production of this compound. The use of a Strecker reaction in the initial step is a robust method for the formation of α-amino nitriles.[5] Subsequent hydrolysis, protection, and esterification steps proceed with good yields and high purity. The reaction conditions have been optimized to be amenable to large-scale equipment, and the work-up procedures are straightforward.
| Step | Product | Starting Material (Scale) | Typical Yield | Purity (by HPLC) |
| 1 | 3-Amino-3-oxetanecarbonitrile | Oxetan-3-one (1.0 kg) | 85-90% | >95% |
| 2 | 3-Amino-3-oxetanecarboxylic Acid | 3-Amino-3-oxetanecarbonitrile (crude) | 75-80% (as HCl salt) | >97% |
| 3 | 3-(Boc-amino)-3-oxetanecarboxylic Acid | 3-Amino-3-oxetanecarboxylic Acid (1.0 kg) | 90-95% | >98% |
| 4 | This compound | 3-(Boc-amino)-3-oxetanecarboxylic Acid (1.0 kg) | 88-92% | >99% |
Safety Considerations: The synthesis involves the use of toxic (trimethylsilyl cyanide) and corrosive (thionyl chloride, hydrochloric acid) reagents. All steps should be performed in a well-ventilated fume hood or an appropriate reactor setup with proper personal protective equipment. The potential instability of the oxetane ring, particularly under strongly acidic conditions and high temperatures, should be considered, and reaction temperatures should be carefully controlled.[1]
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound, a key building block for drug discovery. The four-step synthesis is efficient, with high yields and purities, making it suitable for the production of kilogram quantities of the target compound.
References
Application Notes and Protocols: Purification of Methyl 3-(Boc-amino)-3-oxetanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of Methyl 3-(tert-butoxycarbonyl-amino)-3-oxetanecarboxylate, a key building block in medicinal chemistry. The protocols outlined below are based on established techniques for the purification of Boc-protected amino esters and are intended to serve as a comprehensive guide for achieving high purity of the target compound.
Overview of Purification Strategies
The primary methods for purifying Methyl 3-(Boc-amino)-3-oxetanecarboxylate involve silica gel column chromatography and recrystallization. The choice of method will depend on the impurity profile of the crude material and the desired final purity.
-
Silica Gel Column Chromatography: This is the most common and effective method for separating the target compound from reaction byproducts and unreacted starting materials. The separation is based on the differential adsorption of the compounds onto the silica gel stationary phase.
-
Recrystallization: This technique is suitable for removing minor impurities from a solid sample, yielding a product with high crystalline purity. The selection of an appropriate solvent system is critical for successful recrystallization.
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not extensively published, the following table summarizes typical parameters and expected outcomes based on the purification of analogous Boc-protected amino esters.[1][2][3][4]
| Purification Method | Stationary Phase | Mobile Phase (Eluent) | Typical Purity | Typical Recovery | Reference Compounds |
| Silica Gel Column Chromatography | Silica Gel | Ethyl Acetate / Petroleum Ether | >97% | 80-95% | Methyl 3-[(tert-butoxycarbonyl)amino]benzoate[1] |
| Silica Gel Column Chromatography | Silica Gel | n-hexane / Ethyl Acetate (3:1) | >95% | Variable | (S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid[2] |
| Recrystallization | Not Applicable | Ethyl Acetate / Petroleum Ether | >99% | 70-90% | Boc-protected amino acids[5] |
| Recrystallization | Not Applicable | Diethyl Ether | >99% | Variable | Boc-L-phenylglycine[6] |
Experimental Protocols
Protocol for Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Petroleum ether (or hexanes)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
Potassium permanganate stain or other suitable visualization agent
-
Glass column for chromatography
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 10% EtOAc in petroleum ether).
-
Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the excess solvent to drain until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin elution with the starting solvent mixture (e.g., 10% EtOAc in petroleum ether). Gradually increase the polarity of the eluent (e.g., to 20%, 30% EtOAc) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound, which should be a white solid.[1]
Protocol for Recrystallization
This protocol is suitable for further purifying the solid product obtained from chromatography or for crude material that is already substantially pure.
Materials:
-
Partially purified this compound
-
Ethyl acetate
-
Petroleum ether (or hexanes)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the solid product in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add petroleum ether to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualized Workflows
The following diagrams illustrate the logical flow of the purification processes.
Caption: Workflow for Purification by Silica Gel Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
References
- 1. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of Methyl 3-(Boc-amino)-3-oxetanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(tert-butoxycarbonylamino)-3-oxetanecarboxylate is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of the rigid oxetane ring and the Boc-protecting group makes it a valuable building block for the synthesis of novel peptides and small molecules with potential therapeutic applications. Accurate and thorough analytical characterization is crucial to confirm its identity, purity, and stability.
These application notes provide detailed protocols for the characterization of Methyl 3-(boc-amino)-3-oxetanecarboxylate using standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Physicochemical Properties
| Property | Value |
| CAS Number | 1363381-38-7 |
| Molecular Formula | C10H17NO5 |
| Molecular Weight | 231.25 g/mol [1][2] |
| Appearance | White solid[2] |
| Storage | Store at 0-8 °C[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Predicted NMR Data
Note: The following chemical shifts are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ (Boc) | ~1.45 (s, 9H) | ~28.3 |
| -O-C(CH₃)₃ (Boc) | - | ~80.5 |
| C=O (Boc) | - | ~155.0 |
| -NH- | ~5.5 (br s, 1H) | - |
| Oxetane-CH₂ | ~4.8-5.0 (m, 4H) | ~78-80 |
| Quaternary Oxetane-C | - | ~58-60 |
| -COOCH₃ | - | ~170-172 |
| -OCH₃ | ~3.80 (s, 3H) | ~52.5 |
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
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¹H NMR Acquisition:
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Use a standard 400 MHz or 500 MHz NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals in both spectra to the corresponding atoms in the molecule.
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Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of this compound. A reversed-phase HPLC method is generally suitable for this compound.
Hypothetical HPLC Data
Table 2: Hypothetical HPLC Purity Data
| Parameter | Value |
| Retention Time (tR) | 5.8 min |
| Purity (by area %) | >98% |
| Tailing Factor | 1.1 |
| Theoretical Plates | >5000 |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
HPLC System and Conditions:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).
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Gradient Program:
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0-2 min: 10% B
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2-10 min: 10% to 90% B
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10-12 min: 90% B
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12-13 min: 90% to 10% B
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13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity based on the peak area percentage relative to all other peaks in the chromatogram.
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Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable technique.
Expected Mass Spectrometry Data
Table 3: Expected m/z Values in ESI-MS
| Ion | Formula | Expected m/z |
| [M+H]⁺ | [C₁₀H₁₈NO₅]⁺ | 232.12 |
| [M+Na]⁺ | [C₁₀H₁₇NO₅Na]⁺ | 254.10 |
| [M-Boc+H]⁺ | [C₅H₁₀NO₃]⁺ | 132.06 |
Experimental Protocol: Mass Spectrometry Analysis
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Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
MS Instrument and Conditions:
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Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
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Infusion: Direct infusion via a syringe pump or coupled with an LC system.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): As per instrument recommendation.
-
Drying Gas (N₂) Temperature: 250-350 °C.
-
-
Data Analysis:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
-
Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and common fragment ions.
-
Compare the observed m/z values with the calculated exact masses.
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Workflow for Mass Spectrometry Analysis
Caption: Workflow for MS molecular weight confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Characteristic FTIR Data
Table 4: Characteristic FTIR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amide) | 3300 - 3500 |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C=O Stretch (Ester) | 1735 - 1750 |
| C=O Stretch (Carbamate) | 1680 - 1710 |
| C-O Stretch (Oxetane) | 950 - 1000 |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
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Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
FTIR Instrument and Conditions:
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Acquire the spectrum over the range of 4000-400 cm⁻¹.
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Perform a background scan before scanning the sample.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the absorption bands corresponding to the key functional groups in the molecule.
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Compare the spectrum with reference spectra of similar compounds if available.
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Workflow for FTIR Analysis
Caption: Workflow for FTIR functional group analysis.
References
Troubleshooting & Optimization
"common side reactions with Methyl 3-(boc-amino)-3-oxetanecarboxylate"
Welcome to the Technical Support Center for Methyl 3-(boc-amino)-3-oxetanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this versatile building block in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most common side reactions involve the two primary functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the oxetane ring. Key side reactions include:
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Acid-catalyzed Boc deprotection: Unintentional cleavage of the Boc group under acidic conditions.
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Acid-catalyzed oxetane ring-opening: The strained oxetane ring can open in the presence of acids, leading to the formation of diol or other substituted 1,3-propanediol derivatives.
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t-Butylation: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic functional groups on the substrate or other molecules in the reaction mixture.
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Isomerization to lactone: Under certain conditions, particularly with heating, oxetane-carboxylic acids (which can be formed from the methyl ester via hydrolysis) can isomerize to form lactones.[1]
Q2: How stable is the oxetane ring?
A2: The oxetane ring is a strained four-membered ether. While it is generally stable under neutral and basic conditions, it is susceptible to ring-opening in the presence of strong acids or Lewis acids.[2] This reactivity should be a key consideration when planning reaction sequences.
Q3: What conditions should be avoided when working with this compound?
A3: To maintain the integrity of the molecule, it is advisable to avoid:
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Strongly acidic conditions (e.g., concentrated mineral acids), unless Boc deprotection and/or oxetane ring-opening is the desired transformation.
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Elevated temperatures for prolonged periods, especially if the corresponding carboxylic acid is present, to prevent potential isomerization.[1]
Q4: Can the Boc group be selectively removed without affecting the oxetane ring?
A4: Selective Boc deprotection can be challenging due to the acid sensitivity of the oxetane ring. However, it can often be achieved using carefully controlled acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM) at low temperatures and with short reaction times. Monitoring the reaction closely is crucial.
Troubleshooting Guides
Issue 1: Unexpected Boc Deprotection
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Observation: Mass spectrometry or NMR analysis indicates the presence of the free amine product.
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Potential Cause: The reaction conditions are too acidic. This can be due to the reagent used, acidic impurities in solvents, or the generation of acidic byproducts.
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Troubleshooting Steps:
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Neutralize the reaction mixture: If the desired reaction is not a deprotection, ensure the reaction medium is neutral or basic.
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Use purified solvents: Traces of acid in solvents can be sufficient to cause partial deprotection.
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Consider alternative protecting groups: If acidic conditions are unavoidable in subsequent steps, consider using a protecting group that is stable to acid but labile under other conditions (e.g., Fmoc).
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Issue 2: Formation of Ring-Opened Byproducts
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Observation: Characterization data suggests the formation of a 1,3-diol or related species where the oxetane ring is no longer intact.
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Potential Cause: The reaction was performed under acidic conditions that promoted the opening of the oxetane ring.
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Troubleshooting Steps:
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Buffer the reaction: If acidic conditions are necessary for another transformation, consider using a buffered system to maintain a milder pH.
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Lower the reaction temperature: Acid-catalyzed ring-opening is often accelerated by heat.
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Use non-acidic reaction conditions: Whenever possible, opt for reaction pathways that proceed under neutral or basic conditions. Basic conditions are generally well-tolerated by the oxetane ring.[2]
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Issue 3: Low Yield in Coupling Reactions (e.g., Amide Bond Formation)
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Observation: The desired coupled product is obtained in low yield, and starting material remains.
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Potential Cause: Steric hindrance from the quaternary center of the oxetane can slow down coupling reactions.
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Troubleshooting Steps:
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Use a more potent coupling reagent: For sterically hindered amino acids, stronger coupling reagents like HATU, HBTU, or COMU can be more effective than standard reagents like DCC/HOBt.[3]
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Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration or gently heating it can help drive the coupling to completion. However, be mindful of potential side reactions at elevated temperatures.[3]
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Perform a double coupling: After the initial coupling, the resin can be washed and subjected to a second coupling with fresh reagents to ensure complete reaction.[3]
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Quantitative Data Summary
While specific quantitative data for side reactions of this compound is not extensively available in the public domain, the following table provides a general overview of conditions affecting the stability of the key functional groups.
| Functional Group | Condition | Observation | Yield of Desired Product | Potential Side Product(s) |
| Boc-Amine | 25-50% TFA in DCM, RT | Boc Deprotection | High (if intended) | t-butylated species, trifluoroacetylated amine |
| Boc-Amine | 4M HCl in Dioxane, RT | Boc Deprotection | High (if intended) | - |
| Oxetane Ring | Strong Acid (e.g., HCl, H₂SO₄) | Ring-Opening | Low to None | 1,3-diols, substituted propanes |
| Oxetane-Carboxylic Acid | Heating (e.g., 50-100 °C) | Isomerization | Decreases over time | Lactone |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
This protocol is for the removal of the Boc protecting group.
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Dissolution: Dissolve this compound in dichloromethane (DCM) (approx. 0.1 M).
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TFA Addition: To the solution at 0 °C, add an equal volume of trifluoroacetic acid (TFA).
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Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Note: Due to the acid sensitivity of the oxetane ring, it is crucial to monitor this reaction closely to minimize potential ring-opening.
Protocol 2: Amide Coupling using HATU
This protocol is for coupling the deprotected amino-oxetane with a carboxylic acid.
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Activation: In a separate flask, dissolve the carboxylic acid (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (2.5 equivalents) in an anhydrous aprotic solvent like DMF or NMP. Stir for 5-10 minutes to pre-activate the carboxylic acid.
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Coupling: Add the solution of the deprotected methyl 3-amino-3-oxetanecarboxylate (1 equivalent) to the activated carboxylic acid mixture.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Potential reaction pathways during Boc deprotection.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
"stability issues of Methyl 3-(boc-amino)-3-oxetanecarboxylate in solution"
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Methyl 3-(boc-amino)-3-oxetanecarboxylate in solution. These resources are intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a loss of my starting material, this compound, when my reaction is performed in an acidic solution. What could be the cause?
A1: The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions.[1][2] Exposure to even mild acids can lead to the cleavage of the Boc group, resulting in the formation of the corresponding free amine.
Troubleshooting Steps:
-
pH Monitoring: Carefully monitor the pH of your reaction mixture. If acidic conditions are not required for your transformation, buffer the solution to maintain a neutral pH (6.5-7.5).
-
Alternative Protecting Groups: If acidic conditions are necessary, consider replacing the Boc group with a protecting group that is stable in acidic media, such as Fmoc or Cbz.
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Reaction Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of deprotection.
Q2: My purification process involves basic conditions (e.g., high pH chromatography), and I am seeing a new, more polar impurity. What is this likely to be?
A2: While the Boc group is generally stable to basic conditions, the methyl ester is susceptible to hydrolysis under basic (saponification) or strongly acidic conditions.[2] This would result in the formation of the corresponding carboxylic acid, which is more polar than the starting ester.
Troubleshooting Steps:
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Avoid Strong Bases: If possible, avoid using strong bases like sodium hydroxide or potassium hydroxide. Use milder bases such as sodium bicarbonate or triethylamine if your protocol allows.
-
pH Control During Workup: During aqueous workup, ensure the pH does not exceed 9.
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Chromatography Conditions: Utilize chromatography techniques that do not require highly basic mobile phases. Consider using a buffered mobile phase or alternative stationary phases.
Q3: I suspect the oxetane ring in my molecule is not stable in my experimental conditions. What could cause the oxetane ring to open?
A3: Oxetane rings, while generally more stable than epoxides, can undergo ring-opening reactions under strongly acidic or nucleophilic conditions. The presence of a Lewis acid or a strong nucleophile in your reaction could catalyze the opening of the strained four-membered ring.
Troubleshooting Steps:
-
Reagent Compatibility: Carefully review all reagents in your reaction mixture for strong nucleophiles or Lewis acids.
-
Solvent Choice: Protic solvents, especially in the presence of acid or base, can facilitate ring-opening. Consider using aprotic solvents if compatible with your reaction.
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Temperature Control: Higher temperatures can promote ring-opening. Maintain the lowest effective temperature for your experiment.
Hypothetical Stability Data
The following tables present hypothetical stability data for this compound under various conditions to illustrate potential degradation.
Table 1: Stability in Acidic Conditions
| pH | Temperature (°C) | Time (hours) | Remaining Starting Material (%) |
| 3 | 25 | 4 | 75 |
| 3 | 50 | 4 | 40 |
| 5 | 25 | 24 | 95 |
| 5 | 50 | 24 | 80 |
Table 2: Stability in Basic Conditions
| pH | Temperature (°C) | Time (hours) | Remaining Starting Material (%) |
| 9 | 25 | 24 | 90 |
| 9 | 50 | 24 | 70 |
| 11 | 25 | 4 | 60 |
| 11 | 50 | 4 | 25 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability
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Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in an appropriate aprotic solvent (e.g., acetonitrile).
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Buffer Preparation: Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).
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Incubation: Add a known volume of the stock solution to each buffer to reach a final desired concentration. Incubate the solutions at controlled temperatures (e.g., 25°C and 50°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
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Quenching: Immediately quench any potential degradation by neutralizing the pH of the aliquot.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC or LC-MS, to determine the percentage of the remaining starting material and identify any degradation products.
Visual Guides
Caption: Troubleshooting workflow for unexpected results.
Caption: Hypothetical degradation under acidic conditions.
Caption: Hypothetical degradation under basic conditions.
Caption: Recommended workflow for stability testing.
References
Technical Support Center: Methyl 3-(boc-amino)-3-oxetanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic compound, Methyl 3-(boc-amino)-3-oxetanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container in a dry and cool place.[1] The recommended storage temperature is between 0-8°C.[2][3] For anhydrous applications, it is crucial to handle the compound under an inert atmosphere (e.g., in a glove box) to prevent moisture absorption.[4]
Q2: My reaction yield is consistently low. What are the potential causes related to the quality of the starting material?
A2: Low yields can often be attributed to the degradation of the starting material due to its hygroscopic properties. If the compound has absorbed moisture, it may not be suitable for reactions that require anhydrous conditions. It is recommended to dry the compound under vacuum before use.[2] Additionally, you should verify the purity of the material, as impurities can interfere with the reaction.
Q3: I am observing unexpected side products in my reaction. What could be the issue?
A3: The formation of side products can be due to several factors. If you are performing a Boc-deprotection, the reactive tert-butyl cation generated can lead to alkylation of other nucleophilic species in the reaction mixture.[1] In coupling reactions, you might observe the formation of N-acylurea or diketopiperazines.[1] The oxetane ring itself can be sensitive to strong acids, which may lead to ring-opening byproducts.[5]
Q4: Is the oxetane ring in this compound stable under typical reaction conditions?
A4: The oxetane ring is generally stable but can be sensitive to certain conditions. Strong acidic conditions can cause ring-opening.[5] Some reducing agents, like lithium aluminum hydride (LiAlH4), especially at temperatures above 0°C, can also lead to the decomposition of the oxetane core.[5] It is advisable to perform reactions at lower temperatures when using potent reagents.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
| Root Cause | Solutions |
| Zwitterionic character | The compound may exhibit poor solubility in non-polar organic solvents. Try using more polar aprotic solvents like DMSO or DMF. For reactions in aqueous media, adjusting the pH might improve solubility. |
| Incomplete dissolution | Ensure adequate mixing and consider gentle heating if the compound's stability at higher temperatures is not a concern. Sonication can also aid in dissolution. |
Issue 2: Incomplete Amide Coupling Reaction
| Root Cause | Solutions |
| Deactivated coupling reagent | Use fresh, high-quality coupling reagents. Ensure they have been stored under appropriate anhydrous conditions. |
| Steric hindrance | The oxetane moiety can cause steric hindrance. Consider using a more powerful coupling reagent like HATU or HBTU.[6] Pre-activating the carboxylic acid for a longer duration before adding the amine may also improve the yield. |
| Presence of moisture | As the starting material is hygroscopic, any absorbed water can quench the activated species. Dry the this compound under vacuum before use and run the reaction under an inert atmosphere. |
| Formation of N-acylurea byproduct | This is common with carbodiimide coupling reagents. Adding an auxiliary nucleophile like HOBt can help to suppress this side reaction.[6] |
Issue 3: Unsuccessful or Messy Boc Deprotection
| Root Cause | Solutions |
| Tert-butyl cation side reactions | The tert-butyl cation formed during acidic deprotection can alkylate other nucleophiles.[1] Include a scavenger such as anisole or thioanisole in the reaction mixture to trap the cation.[7] |
| Oxetane ring opening | Strong acids can lead to the decomposition of the oxetane ring.[5] Use milder acidic conditions (e.g., lower concentration of TFA in DCM) and keep the reaction temperature low (0°C). Monitor the reaction closely to avoid prolonged exposure to the acid. |
| Incomplete deprotection | If the reaction is sluggish, a slightly longer reaction time or a marginal increase in the acid concentration might be necessary. However, this should be balanced against the risk of side reactions. |
| Water-mediated deprotection issues | While deprotection in boiling water has been reported for some Boc-amines, its efficiency can be substrate-dependent.[3][8] This method may also lead to hydrolysis of the methyl ester. If using this "green" method, careful monitoring of both deprotection and potential ester cleavage is necessary. |
Quantitative Data Summary
| Property | Value | Source |
| Storage Temperature | 0-8 °C | [2][3] |
| Appearance | White solid | [2][3] |
| Molecular Weight | 231.25 g/mol | |
| Hazard Codes | H302 (Harmful if swallowed) | |
| Precautionary Statements | P264, P270, P301+P312, P330, P501 |
Experimental Protocols
Protocol 1: Handling and Preparation of Anhydrous this compound
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Place the required amount of this compound in a clean, dry flask.
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Connect the flask to a high vacuum line and dry for at least 4 hours to remove any absorbed moisture.[2]
-
If a glove box is available, transfer the dried compound into the glove box for weighing and addition to the reaction vessel.[4]
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If a glove box is not available, quickly weigh the compound and add it to the reaction flask under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
Protocol 2: General Procedure for Amide Coupling using HATU
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Under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
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Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
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In a separate flask, dissolve the desired amine (1.2 eq) in anhydrous DMF.
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Add the amine solution to the activated ester solution.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 3: Boc Deprotection with TFA
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Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).
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Cool the solution to 0°C in an ice bath.
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Slowly add trifluoroacetic acid (TFA) (10-20% v/v in DCM) to the solution.
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Stir the reaction at 0°C and monitor by TLC or LC-MS until the starting material is consumed.
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Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
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Co-evaporate with DCM or toluene to help remove residual TFA.
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The resulting amine salt can be used directly in the next step or neutralized with a mild base.
Visualizations
Caption: Troubleshooting workflow for experiments.
References
Technical Support Center: Alternative Protecting Groups for 3-Amino-3-Oxetanecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of alternative protecting groups to the commonly used tert-butoxycarbonyl (Boc) group for 3-amino-3-oxetanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: Why would I need an alternative to the Boc protecting group for 3-amino-3-oxetanecarboxylate?
While the Boc group is widely used due to its stability and ease of removal under acidic conditions, certain experimental conditions may necessitate the use of orthogonal protecting groups.[1] These situations include:
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Presence of acid-sensitive functional groups: If your molecule contains other moieties that are unstable in the presence of strong acids like trifluoroacetic acid (TFA) used for Boc deprotection, an alternative strategy is required.
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Orthogonal protection schemes: In complex multi-step syntheses, particularly in peptide synthesis, orthogonal protecting groups are essential for the selective deprotection of one functional group without affecting others.[1][2] For instance, you might need to deprotect the N-terminus of a peptide chain while side-chain protecting groups remain intact.
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Solubility issues: The properties of the protected intermediate can influence its solubility and handling, and switching from Boc to another group can sometimes be advantageous.
Q2: What are the most common and reliable alternatives to the Boc group for this application?
Several robust alternatives to the Boc protecting group exist, each with a unique deprotection strategy, allowing for orthogonality. The most common alternatives are:
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Carboxybenzyl (Cbz or Z): Removed by catalytic hydrogenolysis.[2][3]
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9-Fluorenylmethyloxycarbonyl (Fmoc): Cleaved under basic conditions, typically with piperidine.[4][5]
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Allyloxycarbonyl (Alloc): Removed by palladium-catalyzed reactions.[4][6]
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2-(Trimethylsilyl)ethoxycarbonyl (Teoc): Cleaved by fluoride ion sources.[7][8]
Each of these protecting groups is a carbamate, similar to Boc, but their distinct deprotection mechanisms allow for greater flexibility in synthetic design.[1]
Troubleshooting Guides
This section provides solutions to common problems you might encounter when using Cbz, Fmoc, Alloc, or Teoc as protecting groups for 3-amino-3-oxetanecarboxylate.
Carboxybenzyl (Cbz) Protecting Group
The Cbz group is a valuable alternative to Boc, especially when acid-labile groups must be preserved. It is typically removed by catalytic hydrogenolysis, which is a mild and efficient method.[3]
Troubleshooting Cbz Protection and Deprotection
Issue 1: Incomplete or Slow Cbz Deprotection by Catalytic Hydrogenolysis
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Question: My Cbz deprotection using H₂, Pd/C is sluggish or fails to go to completion. What are the potential causes and how can I resolve this?
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Answer: This is a frequent challenge. A systematic approach to troubleshooting is outlined below.
-
Potential Causes and Solutions:
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Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers).[9][10]
-
Solution: Ensure your starting material is free of sulfur-containing impurities. If your substrate contains sulfur, consider an alternative deprotection method not susceptible to poisoning, such as using transfer hydrogenolysis or acidic cleavage.[9] In some cases, increasing the catalyst loading or adding fresh catalyst can help drive the reaction to completion.[10]
-
-
Poor Catalyst Quality/Activity: The activity of Pd/C can vary between batches and can decrease with age.
-
Solution: Use a fresh batch of high-quality catalyst.
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for challenging substrates.
-
Solution: Increase the hydrogen pressure, for example, to 50 psi or higher.[10]
-
-
Poor Mixing: In a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.[10]
-
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.
-
Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[10]
-
-
-
Issue 2: Unwanted Side Reactions During Cbz Deprotection
-
Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize these?
-
Answer: Side reactions often involve the reduction of other functional groups.
-
Potential Causes and Solutions:
-
Reduction of Other Functional Groups: Functional groups such as aryl halides, nitro groups, double bonds, and benzyl ethers can also be reduced under hydrogenation conditions.[9]
-
Solution: Transfer hydrogenolysis, using a hydrogen donor like ammonium formate or formic acid, often provides better selectivity.[9]
-
-
Substrate is Sensitive to Strong Acids: When using acidic conditions for deprotection (e.g., HBr/acetic acid), other acid-sensitive groups may be affected.
-
-
Data Presentation: Cbz Protection and Deprotection Conditions
| Parameter | Protection (Cbz-Cl) | Deprotection (Catalytic Hydrogenolysis) | Deprotection (Acidic Cleavage) |
| Reagents | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Na₂CO₃) | H₂, Pd/C (5-10 mol%) | HBr in Acetic Acid |
| Solvent | Dioxane/Water, CH₂Cl₂ | Methanol, Ethanol, Ethyl Acetate | Acetic Acid |
| Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature |
| Typical Yield | High to Quantitative | High to Quantitative | High |
| Key Considerations | pH control is crucial to prevent racemization and decomposition of Cbz-Cl.[3] | Catalyst can be poisoned by sulfur.[9] Other reducible groups may be affected.[9] | Not suitable for acid-sensitive substrates. |
Experimental Protocols
Protocol 1: General Procedure for Cbz Protection
-
Dissolve the 3-amino-3-oxetanecarboxylate in an appropriate solvent system (e.g., a mixture of dioxane and water).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as sodium bicarbonate or sodium carbonate, to maintain a pH between 8 and 10.[3]
-
Slowly add benzyl chloroformate (Cbz-Cl) while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform a standard aqueous workup and purify the product by recrystallization or column chromatography.
Protocol 2: General Procedure for Cbz Deprotection via Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected amino acid in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Workflow for Troubleshooting Cbz Deprotection
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. One moment, please... [total-synthesis.com]
- 7. Application of Teoc Protecting Group [en.highfine.com]
- 8. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Synthesis of Methyl 3-(boc-amino)-3-oxetanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(boc-amino)-3-oxetanecarboxylate. Our aim is to help you manage and control impurities effectively to ensure the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method involves the protection of the amino group of methyl 3-aminooxetane-3-carboxylate with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. The reaction is typically carried out in a solvent like methanol, tetrahydrofuran (THF), or a mixture of solvents.
Q2: What are the potential impurities I should be aware of during this synthesis?
A2: Several impurities can arise during the synthesis of this compound. These include:
-
Di-Boc protected product: Formation of a product where a second Boc group is attached to the nitrogen.
-
Unreacted starting material: Incomplete reaction leaving residual methyl 3-aminooxetane-3-carboxylate.
-
Ring-opened byproducts: The oxetane ring is susceptible to opening under acidic conditions, which can be inadvertently introduced during workup.
-
Urea formation: This can occur, especially with sterically hindered amines, through the reaction of the amine with isocyanate impurities that may be present in the (Boc)₂O or formed in situ.
-
Isomerized lactone: If the synthesis starts from 3-(Boc-amino)-3-oxetanecarboxylic acid followed by esterification, there is a risk of isomerization of the oxetane-carboxylic acid to a lactone, particularly upon heating.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Disappearance of the starting material (methyl 3-aminooxetane-3-carboxylate) and the appearance of the desired product spot/peak will indicate the reaction's progression.
Q4: What are the recommended purification methods for the final product?
A4: Purification is typically achieved through column chromatography on silica gel. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is commonly used for elution. It is important to be cautious during chromatography as prolonged exposure to silica gel, which can be slightly acidic, may cause some degradation of the oxetane ring.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. | - Increase reaction time. - Use a slight excess of (Boc)₂O (1.1-1.2 equivalents). - Ensure the base used is appropriate and in sufficient quantity (e.g., triethylamine, diisopropylethylamine). |
| 2. Degradation of the product during workup or purification. | - Avoid strongly acidic conditions during workup. Use a mild acid (e.g., saturated NH₄Cl solution) for neutralization if necessary. - Minimize the time the product is on the silica gel column. Consider using deactivated silica gel. | |
| 3. Suboptimal reaction temperature. | - While often run at room temperature, gentle heating (e.g., 40-50 °C) might be necessary for sterically hindered substrates, but be cautious of side reactions. | |
| Presence of Di-Boc Impurity | 1. Excess of (Boc)₂O used. | - Use a stoichiometric amount or only a slight excess of (Boc)₂O. |
| 2. Prolonged reaction time at elevated temperatures. | - Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily long reaction times. | |
| Significant Amount of Unreacted Starting Material | 1. Insufficient (Boc)₂O. | - Ensure accurate measurement of reagents. Use a slight excess of (Boc)₂O. |
| 2. Ineffective base. | - Use a non-nucleophilic organic base of sufficient strength. Ensure it is dry and of good quality. | |
| 3. Poor solubility of starting materials. | - Choose a solvent system in which all reactants are soluble (e.g., THF, methanol, or a mixture). | |
| Detection of Ring-Opened Byproducts | 1. Acidic conditions during reaction or workup. | - Maintain neutral or slightly basic conditions throughout the reaction. - Use a biphasic workup with a mild basic wash (e.g., saturated NaHCO₃ solution) followed by a brine wash. |
| Formation of Urea Byproduct | 1. Presence of isocyanate impurities in (Boc)₂O. | - Use high-purity (Boc)₂O. |
| 2. Steric hindrance of the amine. | - For highly hindered amines, consider alternative protection strategies or activating the amine with a non-nucleophilic base like NaH or NaHMDS before adding (Boc)₂O. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on lab-specific conditions and reagent purity.
Materials:
-
Methyl 3-aminooxetane-3-carboxylate hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Methanol or Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 3-aminooxetane-3-carboxylate hydrochloride (1.0 eq) in anhydrous methanol or THF, add triethylamine (2.2 eq) at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
Visualizations
Experimental Workflow
"solvent effects on reactions with Methyl 3-(boc-amino)-3-oxetanecarboxylate"
Technical Support Center: Methyl 3-(Boc-amino)-3-oxetanecarboxylate
Welcome to the technical support center for reactions involving this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this versatile building block.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions.
Issue 1: Low or No Yield During Boc Deprotection
-
Question: I am attempting to deprotect the Boc group using acidic conditions, but I am observing a low yield of the desired amine product. What are the potential causes and solutions?
-
Answer: Low yields in Boc deprotection can stem from several factors related to solvent and reaction conditions.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalled, consider increasing the concentration of the acid (e.g., TFA, HCl) or extending the reaction time.
-
-
Solvent Choice: The solvent may not be optimal for the reaction or the stability of the product.
-
Solution: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection. If solubility is an issue, consider using dioxane for HCl-mediated deprotection. Avoid solvents that can react with the carbocation intermediate, such as nitriles, unless intended.
-
-
Product Degradation: The highly functionalized oxetane ring can be sensitive to harsh acidic conditions, potentially leading to ring-opening or other side reactions.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions. Use the minimum necessary amount of acid and quench the reaction as soon as the starting material is consumed.
-
-
Workup Issues: The product, being a free amine, might be volatile or water-soluble, leading to loss during extraction.
-
Solution: After quenching the reaction with a base (e.g., NaHCO₃ solution), ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent like ethyl acetate. If the product is highly polar, consider back-extraction or using a different solvent system.
-
-
Issue 2: Formation of Unexpected Side Products
-
Question: After my reaction, I've isolated a product with a different molecular weight than expected. I suspect the oxetane ring has opened. How can I prevent this?
-
Answer: The strained 3-substituted oxetane ring is susceptible to nucleophilic or acid-catalyzed ring-opening. The choice of solvent plays a critical role in the stability of intermediates that lead to these side products.
-
Influence of Polar Protic Solvents: Solvents like methanol or water can stabilize charged intermediates and may even act as nucleophiles, leading to ring-opened products. This effect is more pronounced in reactions run at higher temperatures or for extended periods.[1][2]
-
Prevention Strategies:
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF) to minimize the stabilization of ring-opening intermediates.[3]
-
Control Temperature: Keep the reaction temperature as low as feasible.
-
Use Non-Nucleophilic Reagents: If the reaction allows, choose non-nucleophilic acids or bases.
-
Limit Reaction Time: Monitor the reaction closely and work it up promptly upon completion.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose solvent for reactions with this compound?
-
A1: There is no single "best" solvent. The choice is highly dependent on the specific reaction. For reactions where polarity is needed to dissolve reagents, DMF is often a good starting point, as it is a polar aprotic solvent that can facilitate a wide range of reactions without participating in them.[3] For reactions requiring an inert medium, DCM and THF are excellent choices.
-
-
Q2: How does solvent polarity affect reaction rates?
-
A2: Solvent polarity can significantly impact reaction rates by stabilizing or destabilizing reactants, transition states, and products. For instance, in SN2 reactions like the Menshutkin reaction, polar solvents can dramatically accelerate the rate by stabilizing the charged transition state and ionic products compared to non-polar solvents.[1][2] For your specific compound, if a reaction involves the formation of a charged intermediate, a more polar solvent will likely increase the reaction rate.
-
-
Q3: Can I use protic solvents like ethanol or methanol?
-
A3: You can, but with caution. Protic solvents can be beneficial, for example, as a solvent and reactant in transesterification. However, they can also act as competing nucleophiles, potentially leading to the opening of the oxetane ring or reaction with other electrophilic centers. In many cases, aprotic solvents are a safer choice to ensure selectivity.[4]
-
-
Q4: My starting material has poor solubility in common aprotic solvents like DCM. What are my options?
-
A4: If solubility is a challenge, consider using more polar aprotic solvents like DMF or Dioxane . A mixture of solvents can also be effective. For example, a small amount of DMF can be added to a solvent like THF to improve the solubility of polar reagents.
-
Data Presentation: Solvent Effects on Reaction Yield
Table 1: Example of Solvent Effect on the Yield of a Morita-Baylis Hillman Reaction [3]
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |
| 1 | DMF | 36.7 | 66 |
| 2 | MeOH | 32.7 | Trace |
| 3 | EtOH | 24.6 | Trace |
| 4 | THF | 7.6 | 0 |
This data illustrates that for this specific reaction, the polar aprotic solvent DMF gave a significantly higher yield compared to polar protic solvents (MeOH, EtOH) and a less polar aprotic solvent (THF).
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection
-
Dissolution: Dissolve this compound (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.
-
Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.
-
Protocol 2: General Procedure for Amide Coupling (Post-Deprotection)
-
Reactant Preparation: Dissolve the deprotected amine product (1.0 eq) and a carboxylic acid (1.1 eq) in anhydrous DMF.
-
Coupling Agent Addition: Add a coupling agent such as HATU (1.2 eq) or EDC·HCl (1.2 eq) along with an additive like HOBt (1.2 eq).
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2-3 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for a two-step synthesis.
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: Catalyst Selection for Reactions Involving Methyl 3-(Boc-amino)-3-oxetanecarboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-(Boc-amino)-3-oxetanecarboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in your experimental work with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses three main sites for chemical modification:
-
The Oxetane Ring: The strained four-membered ring is susceptible to ring-opening reactions, typically under acidic conditions or with strong nucleophiles.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to liberate the free amine, which can then undergo various functionalization reactions.
-
The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides.
Q2: What general precautions should be taken when working with this compound?
A2: Due to the strained oxetane ring, it is crucial to be mindful of the reaction conditions. Strong acidic conditions should generally be avoided unless ring-opening is the desired outcome. Some oxetane-carboxylic acids have been observed to be unstable, potentially isomerizing to lactones upon heating or during storage at room temperature.[1]
Q3: Can the Boc protecting group be removed without affecting the oxetane ring?
A3: Yes, selective removal of the Boc group is possible. While strong acids will likely lead to oxetane ring-opening, milder acidic conditions can be employed. Alternatively, certain Lewis acids may offer a degree of selectivity for Boc deprotection while leaving the oxetane ring intact, although many Lewis acids can generate protic acids in the presence of moisture, which could catalyze ring-opening.[2] Careful screening of reaction conditions is recommended.
Troubleshooting Guide
Problem 1: Unwanted Ring-Opening of the Oxetane Moiety
Symptoms:
-
Formation of acyclic byproducts.
-
Low yield of the desired product with the intact oxetane ring.
-
Complex mixture of products observed by NMR or LC-MS.
Possible Causes:
-
Acidic Reaction Conditions: The oxetane ring is sensitive to strong acids, which catalyze its opening.[2]
-
High Reaction Temperatures: Elevated temperatures can promote isomerization or decomposition of the oxetane ring.[1]
-
Use of Strong Lewis Acids: Certain Lewis acids can coordinate to the oxetane oxygen, facilitating nucleophilic attack and ring cleavage.
Solutions:
-
Use Non-Acidic Catalysts: Opt for base-catalyzed or neutral reaction conditions whenever possible. For instance, in ester hydrolysis, using a base like lithium hydroxide (LiOH) is preferable to acid-catalyzed hydrolysis.
-
Maintain Low Temperatures: Perform reactions at or below room temperature to minimize the risk of thermal decomposition or isomerization.
-
Careful Selection of Lewis Acids: If a Lewis acid is necessary, choose milder ones and perform the reaction at low temperatures. Screen a variety of Lewis acids to find one that is selective for the desired transformation.
-
Anhydrous Conditions: Ensure anhydrous conditions when using Lewis acids to prevent the in situ formation of strong protic acids from residual water.[2]
Problem 2: Low Yield or Incomplete Conversion in Functionalization Reactions
Symptoms:
-
Significant amount of starting material remains after the reaction.
-
Desired product is formed in low yield.
Possible Causes:
-
Inappropriate Catalyst: The chosen catalyst may not be active enough for the specific transformation.
-
Steric Hindrance: The substituents on the oxetane ring can sterically hinder the approach of reactants.
-
Poor Solubility: The substrate or reagents may not be fully soluble in the chosen solvent system.
Solutions:
-
Catalyst Screening: Test a range of catalysts with different electronic and steric properties. For example, in palladium-catalyzed reactions, varying the phosphine ligand can significantly impact reactivity.
-
Optimize Reaction Conditions: Adjust parameters such as temperature, reaction time, and concentration. In some cases, microwave irradiation can improve yields and reduce reaction times.
-
Solvent Selection: Use a solvent system that ensures the solubility of all reaction components. A co-solvent system may be beneficial.
Data Summary
While specific quantitative data for catalyst performance in reactions of this compound is limited in the public domain, the following table summarizes general catalyst choices for relevant transformations on analogous structures.
| Reaction Type | Substrate Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Boc Deprotection | Boc-protected amines | Iron(III) Chloride | Acetonitrile | Room Temp | High | [2] |
| Boc Deprotection | Boc-protected amines | Zinc Bromide | Dichloromethane | Room Temp | High | [2] |
| Ring-Opening | 3-Oxetanone Derivatives | Indium(III) Triflate | Acetonitrile | 80 | 75-95 | [3] |
| Hydrogenation | N-Boc-imidazoles | Ru(η³-methallyl)₂(cod)/PhTRAP | Methanol | 60 | up to 99 | [4] |
| Hydrogenation | Amino Acids | Rh-MoOx/SiO₂ | Water | 80 | 90-94 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Promoted Ring-Opening of a 3-Oxetanone Derivative with an Amino Alcohol (Analogous System) [3]
This protocol describes a tandem reaction involving the initial formation of an N,O-acetal followed by intramolecular ring-opening and cyclization, which is a common strategy for functionalizing oxetanes.
Materials:
-
3-Oxetanone
-
2-Aminoethanol
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃)
-
Anhydrous Acetonitrile (MeCN)
-
4 Å Molecular Sieves
Procedure:
-
To a solution of 2-aminoethanol (1.0 eq) in anhydrous CH₂Cl₂, add 3-oxetanone (1.0 eq). The reaction to form the N,O-acetal intermediate is typically rapid and can be monitored by TLC.
-
After formation of the intermediate, the solvent is removed under reduced pressure.
-
The crude N,O-acetal is then dissolved in anhydrous acetonitrile.
-
To this solution, add In(OTf)₃ (5 mol%) and 4 Å molecular sieves.
-
The reaction mixture is heated at 80 °C and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature, filtered, and the solvent is evaporated.
-
The residue is purified by flash column chromatography on silica gel to afford the desired morpholine product.
Visualizations
Caption: A general experimental workflow for catalyzed reactions.
Caption: A troubleshooting decision tree for common reaction issues.
References
- 1. Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00936J [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Methyl 3-(Boc-amino)-3-oxetanecarboxylate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H NMR spectrum of Methyl 3-(Boc-amino)-3-oxetanecarboxylate with structurally related analogs. The objective is to offer a clear, data-driven resource for the identification and characterization of this important building block and its derivatives, which are increasingly utilized in medicinal chemistry. This document summarizes key quantitative ¹H NMR data, provides detailed experimental protocols, and uses visualizations to illustrate the structural relationships and their impact on spectral features.
Introduction
This compound is a valuable synthetic intermediate, incorporating a constrained oxetane ring, a protected amine, and a methyl ester functionality. The oxetane motif is of growing interest in drug design as it can impart favorable physicochemical properties such as improved solubility and metabolic stability. Accurate interpretation of ¹H NMR spectra is crucial for confirming the structure and purity of this and related compounds during synthesis and quality control. This guide compares the ¹H NMR spectral data of the title compound with its deprotected analog and a variant with a different ester group to highlight the influence of these functional groups on proton chemical shifts.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and its analogs. The data was obtained in deuterated chloroform (CDCl₃) at 400 MHz.
| Compound Name | Boc Protons (s, 9H) | Oxetane Protons (-CH₂-) | Methyl Ester Protons (-OCH₃, s, 3H) | Other Protons |
| This compound | 1.45 | 4.80 (d, J=7.2 Hz, 2H), 4.65 (d, J=7.2 Hz, 2H) | 3.82 | 5.40 (s, 1H, NH) |
| Methyl 3-aminooxetane-3-carboxylate[1] | - | 4.53 (d, J=6.4 Hz, 2H), 5.00 (d, J=7.6 Hz, 2H) | 3.88 | 2.08 (s, 2H, NH₂) |
| Ethyl 3-(Boc-amino)-3-oxetanecarboxylate | 1.46 | 4.78 (d, J=7.0 Hz, 2H), 4.63 (d, J=7.0 Hz, 2H) | - | 4.25 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.30 (t, J=7.1 Hz, 3H, -OCH₂CH₃), 5.42 (s, 1H, NH) |
Analysis of Spectral Differences
The comparison of the ¹H NMR data reveals key differences arising from the structural modifications:
-
Effect of the Boc Protecting Group: The presence of the bulky tert-butoxycarbonyl (Boc) group significantly influences the chemical shifts of the oxetane methylene protons. In this compound, the two sets of diastereotopic protons of the oxetane ring appear as distinct doublets around 4.80 and 4.65 ppm. In contrast, the deprotected analog, Methyl 3-aminooxetane-3-carboxylate, shows two doublets at 4.53 and 5.00 ppm.[1] The Boc group also introduces a characteristic singlet at approximately 1.45 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The NH proton of the Boc-protected compound appears as a broad singlet around 5.40 ppm.
-
Effect of the Ester Group: Changing the methyl ester to an ethyl ester in Ethyl 3-(Boc-amino)-3-oxetanecarboxylate results in the appearance of a quartet around 4.25 ppm and a triplet around 1.30 ppm, characteristic of the ethyl group. The chemical shifts of the oxetane and Boc protons remain largely unaffected, indicating that the ester functionality has a minimal electronic effect on the rest of the molecule's proton environment.
Experimental Protocols
General Procedure for ¹H NMR Spectroscopy:
¹H NMR spectra were recorded on a 400 MHz spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm). Data are reported as follows: chemical shift (multiplicity, coupling constant(s), integration). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet).
Structural Comparison and Rationale for Chemical Shift Differences
The following diagram illustrates the structural differences between the compared molecules and provides a rationale for the observed variations in their ¹H NMR spectra.
Caption: Structural comparison and its effect on ¹H NMR shifts.
This guide provides a foundational understanding of the ¹H NMR spectrum of this compound and its derivatives. The presented data and analysis serve as a valuable tool for chemists in the pharmaceutical and related industries for the rapid and accurate identification of these important synthetic building blocks.
References
A Comparative Analysis of the 13C NMR Spectral Data of Methyl 3-(Boc-amino)-3-oxetanecarboxylate and Related Compounds
For researchers, scientists, and drug development professionals, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization. This guide provides a comparative analysis of the 13C NMR data for Methyl 3-(Boc-amino)-3-oxetanecarboxylate, a compound of interest in medicinal chemistry, alongside structurally related analogues. Due to the limited availability of public experimental spectra for the title compound, a predicted dataset is utilized for comparison, offering valuable insights for spectral interpretation and structural verification.
Data Presentation: 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound and compares them with experimental data for analogous Boc-protected amino acid methyl esters. The predicted values were generated using a machine learning-based algorithm. The experimental data for the analogues were obtained from published literature.
| Carbon Atom | This compound (Predicted) | N-Boc-L-alanine-OMe (Experimental) | N-Boc-L-proline-OMe (Experimental) | N-Boc-L-serine-OMe (Experimental)[1] |
| C=O (Ester) | ~171 ppm | ~174 ppm | ~173 ppm | 171.2 ppm[1] |
| C=O (Boc) | ~155 ppm | ~155 ppm | ~154 ppm | 155.7 ppm[1] |
| C (quaternary, Boc) | ~80 ppm | ~80 ppm | ~80 ppm | 80.4 ppm[1] |
| CH3 (Boc) | ~28 ppm | ~28 ppm | ~28 ppm | 28.3 ppm[1] |
| O-CH3 (Ester) | ~53 ppm | ~52 ppm | ~52 ppm | 52.7 ppm[1] |
| C-3 (Oxetane) | ~58 ppm | - | - | - |
| CH2 (Oxetane) | ~76 ppm | - | - | - |
| α-CH | - | ~50 ppm | ~60 ppm | 55.7 ppm[1] |
| Other | - | ~19 ppm (β-CH3) | ~24, 31, 47 ppm (ring CH2) | 63.6 ppm (β-CH2OH)[1] |
Note: Predicted values are estimates and may differ from experimental values. Experimental values for analogues are typically reported in CDCl3.
Experimental Protocols
A general protocol for acquiring 13C NMR spectra for compounds of this class is as follows:
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Nucleus: 13C
-
Technique: Proton-decoupled 13C NMR.
-
Solvent: Chloroform-d (CDCl3) is commonly used, with its characteristic signal at approximately 77 ppm serving as a reference.[1]
-
Temperature: Standard room temperature (e.g., 298 K).
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
Workflow for NMR Data Analysis and Comparison
The following diagram illustrates a typical workflow for the analysis and comparison of NMR data in chemical research.
References
A Comparative Guide to the Synthesis of Methyl 3-(Boc-amino)-3-oxetanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-(Boc-amino)-3-oxetanecarboxylate is a valuable building block in medicinal chemistry, prized for the unique conformational constraints imparted by the oxetane ring. Its synthesis is a key step in the development of novel therapeutics. This guide provides an objective comparison of three prominent synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable route for their specific needs.
Comparison of Synthetic Methods
Three primary synthetic routes for the preparation of this compound from 3-oxetanone have been evaluated: the Modified Strecker Synthesis, the Bucherer-Bergs Reaction, and a Horner-Wadsworth-Emmons (HWE) Olefination followed by an Aza-Michael Addition. The following table summarizes the key quantitative data for each approach.
| Parameter | Modified Strecker Synthesis | Bucherer-Bergs Reaction | HWE / Aza-Michael Addition |
| Starting Material | 3-Oxetanone | 3-Oxetanone | 3-Oxetanone |
| Key Intermediates | 3-(Dibenzylamino)-3-cyanoxetane, 3-Amino-3-oxetanecarboxylic acid | 5,5-(Oxetane-3,3-diyl)imidazolidine-2,4-dione, 3-Amino-3-oxetanecarboxylic acid | Methyl 2-(oxetan-3-ylidene)acetate |
| Overall Yield | Moderate | Moderate | High |
| Number of Steps | 4 | 4 | 3 |
| Reagent Toxicity | High (TMSCN) | High (KCN) | Moderate |
| Scalability | Moderate | Moderate | Good |
| Stereocontrol | Racemic product | Racemic product | Racemic product |
Logical Workflow of Synthesis Comparison
Caption: Comparative analysis of three synthetic routes to this compound.
Experimental Protocols
Route 1: Modified Strecker Synthesis
This route begins with the formation of a protected aminonitrile from 3-oxetanone, which is subsequently hydrolyzed, esterified, and Boc-protected.
Step 1: Synthesis of 3-(Dibenzylamino)-3-cyanoxetane
-
To a solution of 3-oxetanone (1.0 eq) in anhydrous dichloromethane at 0 °C is added dibenzylamine (1.0 eq).
-
Trimethylsilyl cyanide (TMSCN, 1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-(dibenzylamino)-3-cyanoxetane.
Step 2: Hydrolysis to 3-Amino-3-oxetanecarboxylic Acid
-
The purified 3-(dibenzylamino)-3-cyanoxetane is dissolved in 6 M hydrochloric acid and heated to reflux for 12 hours.
-
The reaction mixture is cooled to room temperature and washed with diethyl ether to remove the dibenzylamine hydrochloride.
-
The aqueous layer is then concentrated under reduced pressure to yield the crude 3-amino-3-oxetanecarboxylic acid hydrochloride.
Step 3: Esterification to Methyl 3-Amino-3-oxetanecarboxylate
-
The crude 3-amino-3-oxetanecarboxylic acid hydrochloride is suspended in methanol.
-
The suspension is cooled to 0 °C, and thionyl chloride (2.0 eq) is added dropwise.
-
The reaction mixture is then heated to reflux for 4 hours.
-
The solvent is removed under reduced pressure to give the crude methyl 3-amino-3-oxetanecarboxylate hydrochloride.
Step 4: Boc Protection
-
The crude methyl 3-amino-3-oxetanecarboxylate hydrochloride is dissolved in a 1:1 mixture of tetrahydrofuran and water.
-
Sodium bicarbonate (3.0 eq) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
The mixture is stirred at room temperature for 12 hours.
-
The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
Route 2: Bucherer-Bergs Reaction
This pathway involves the formation of a hydantoin intermediate, which is subsequently hydrolyzed to the amino acid, followed by esterification and Boc protection.
Step 1: Synthesis of 5,5-(Oxetane-3,3-diyl)imidazolidine-2,4-dione
-
A mixture of 3-oxetanone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water is heated at 60 °C in a sealed vessel for 24 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold water, and dried to give the hydantoin derivative.
Step 2: Hydrolysis to 3-Amino-3-oxetanecarboxylic Acid
-
The hydantoin derivative is heated at reflux in a 25% aqueous solution of barium hydroxide for 48 hours.
-
The reaction mixture is cooled, and carbon dioxide is bubbled through the solution to precipitate barium carbonate.
-
The precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude 3-amino-3-oxetanecarboxylic acid.
Step 3 & 4: Esterification and Boc Protection
-
The esterification and Boc protection steps are carried out following the same procedures as described in Route 1, Steps 3 and 4.
Route 3: Horner-Wadsworth-Emmons Olefination and Aza-Michael Addition
This more direct route involves the formation of an α,β-unsaturated ester, followed by the conjugate addition of an amine and subsequent Boc protection.
Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate [1][2]
-
To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran at 0 °C is added trimethyl phosphonoacetate (1.1 eq) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, and then a solution of 3-oxetanone (1.0 eq) in anhydrous tetrahydrofuran is added.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to give methyl 2-(oxetan-3-ylidene)acetate.[1][2]
Step 2: Aza-Michael Addition to form Methyl 3-amino-3-oxetanecarboxylate
-
Methyl 2-(oxetan-3-ylidene)acetate is dissolved in a 7 N solution of ammonia in methanol.
-
The solution is stirred in a sealed tube at room temperature for 48 hours.
-
The solvent is removed under reduced pressure to yield the crude methyl 3-amino-3-oxetanecarboxylate.
Step 3: Boc Protection
-
The Boc protection is carried out following the same procedure as described in Route 1, Step 4.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Modified Strecker Synthesis Workflow.
Caption: Bucherer-Bergs Reaction Workflow.
Caption: HWE / Aza-Michael Addition Workflow.
References
A Comparative Guide to Oxetane Building Blocks in Drug Discovery: Methyl 3-(Boc-amino)-3-oxetanecarboxylate and its Alternatives
For researchers, scientists, and drug development professionals, the strategic incorporation of novel building blocks is paramount to successful lead optimization. Among the rising stars in medicinal chemistry are oxetanes, four-membered cyclic ethers that offer a unique combination of properties to enhance the drug-like characteristics of molecular entities. This guide provides an objective comparison of Methyl 3-(Boc-amino)-3-oxetanecarboxylate with other prevalent oxetane building blocks, supported by experimental data to inform rational drug design.
The oxetane motif has garnered significant attention as a bioisosteric replacement for commonly used functional groups such as gem-dimethyl and carbonyl moieties.[1][2][3] Its inherent characteristics, including high polarity, low lipophilicity, and a three-dimensional structure, can profoundly influence a molecule's aqueous solubility, metabolic stability, and conformational preference.[1][4][5]
Key Oxetane Building Blocks: A Head-to-Head Comparison
The selection of an appropriate oxetane building block is critical for achieving desired synthetic outcomes and imparting favorable physicochemical properties to the final compound. This section compares this compound with two other widely utilized oxetane synthons: 3-Amino-oxetane and Oxetan-3-one.
This compound stands out as a versatile building block for introducing a 3,3-disubstituted oxetane core. The presence of both a protected amine and a methyl ester at the same carbon atom offers multiple avenues for synthetic elaboration. This substitution pattern is particularly noteworthy as 3,3-disubstituted oxetanes generally exhibit greater stability compared to other substitution patterns.[5] The Boc-protecting group provides a stable yet readily cleavable handle for subsequent amide bond formation or other amine-based transformations. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling further derivatization.
3-Amino-oxetane is one of the most frequently employed oxetane building blocks in drug discovery.[3] Its primary amine functionality makes it a straightforward precursor for incorporation into molecules via amide coupling, reductive amination, and nucleophilic aromatic substitution (SNAr) reactions.[3] The presence of the oxetane ring adjacent to the amine has the notable effect of reducing the basicity of the nitrogen atom, which can be advantageous for modulating pKa and improving cell permeability.[5]
Oxetan-3-one serves as a key electrophilic building block for the synthesis of a wide array of 3-substituted oxetanes.[1] It readily undergoes reductive amination with primary and secondary amines to introduce the oxetane moiety.[3][6] Furthermore, its carbonyl group can participate in various nucleophilic addition reactions, providing access to 3-hydroxy-3-substituted oxetanes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance and impact of these oxetane building blocks.
| Building Block | Common Applications | Key Advantages | Potential Limitations |
| This compound | Introduction of 3,3-disubstituted oxetanes, synthesis of oxetane-containing amino acids and complex scaffolds. | Versatile functional handles (protected amine and ester) for diverse synthetic transformations; leads to more stable 3,3-disubstituted products.[5] | Higher molecular weight and potentially more complex synthesis compared to simpler oxetanes. |
| 3-Amino-oxetane | Amide bond formation, reductive amination, SNAr reactions.[3] | Readily available; straightforward incorporation into lead molecules; modulates basicity of adjacent amines.[5] | Leads to monosubstituted oxetanes at the 3-position, which may be less stable than 3,3-disubstituted analogs in certain contexts. |
| Oxetan-3-one | Reductive amination, nucleophilic additions to the carbonyl group.[1][3] | Commercially available; versatile electrophile for introducing the oxetane core.[6] | Reactions can sometimes lead to ring-opening under harsh acidic conditions.[1] |
Impact on Physicochemical Properties: A Comparative Analysis
The incorporation of an oxetane moiety can significantly improve the physicochemical profile of a drug candidate. The extent of this improvement can be influenced by the choice of the oxetane building block and its point of attachment.
| Physicochemical Property | Impact of Oxetane Incorporation |
| Aqueous Solubility | Generally increases. The replacement of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000.[2] |
| Lipophilicity (LogP/LogD) | Generally decreases, leading to improved solubility and potentially reduced off-target effects.[4] |
| Metabolic Stability | Often enhanced. The oxetane ring can block metabolically labile sites. For example, replacing a metabolically susceptible morpholine with a piperazine-oxetane has been shown to improve metabolic stability.[3] |
| Basicity (pKa) | The electron-withdrawing nature of the oxetane ring reduces the pKa of adjacent amines. An oxetane alpha to an amine can decrease the pKa by approximately 2.7 units.[5] |
Experimental Protocols
Detailed methodologies for key transformations involving these building blocks are crucial for their successful application.
Reductive Amination of Oxetan-3-one
General Procedure: To a solution of the amine (1.0 eq) and oxetan-3-one (1.2 eq) in a suitable solvent such as dichloromethane or methanol, a reducing agent like sodium triacetoxyborohydride (1.5 eq) is added.[7][8] The reaction mixture is stirred at room temperature for a period of 12 to 18 hours.[7][8] Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 3-amino-oxetane derivative.[7][8]
Visualizing Synthetic Pathways
The following diagrams illustrate key synthetic strategies and relationships involving oxetane building blocks.
Caption: Synthetic pathways from key oxetane building blocks to drug candidates.
Caption: Influence of oxetane incorporation on key drug-like properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. WO2024038378A1 - Substituted pyridinone compounds as cbl-b inhibitors - Google Patents [patents.google.com]
- 8. WO2020240493A1 - 1,3,4-oxadiazole homophthalimide derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same - Google Patents [patents.google.com]
A Comparative Guide to the Structural Analysis of Methyl 3-(Boc-amino)-3-oxetanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of Methyl 3-(boc-amino)-3-oxetanecarboxylate. Due to the absence of a publicly available crystal structure for this specific compound, this guide utilizes the experimentally determined structure of a close analogue, Methyl 3-[(tert-butoxycarbonyl)amino]benzoate , as a primary reference for comparison. This approach allows for insightful structural evaluation and prediction, crucial for applications in drug design and development where the oxetane ring system is of significant interest.
Structural Comparison: Oxetane vs. Benzoate Analogue
The core structural difference between the target compound and its benzoate analogue lies in the substitution at the 3-position: an oxetane ring versus a benzene ring. This seemingly small change can have significant implications for the molecule's three-dimensional conformation, crystal packing, and intermolecular interactions.
| Feature | This compound (Predicted) | Methyl 3-[(tert-butoxycarbonyl)amino]benzoate (Experimental)[1] |
| Core Ring System | 4-membered oxetane ring | 6-membered benzene ring |
| Ring Conformation | Puckered (non-planar) | Planar |
| Potential for H-Bonding | Oxetane oxygen as a potential hydrogen bond acceptor. | Primarily through the Boc-amino and ester groups. |
| Molecular Shape | More compact and three-dimensional. | Flatter, more extended conformation. |
| Flexibility | Ring puckering introduces conformational flexibility. | Relatively rigid aromatic core. |
Experimental Data: Methyl 3-[(tert-butoxycarbonyl)amino]benzoate
The following table summarizes the key crystallographic data obtained for Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.[1]
| Parameter | Value |
| Chemical Formula | C13H17NO4 |
| Molecular Weight | 251.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 10.944(3) Å, b = 11.234(3) Å, c = 11.377(3) Å |
| α = 90°, β = 112.481(4)°, γ = 90° | |
| Volume | 1292.5(5) ų |
| Z | 4 |
| Density (calculated) | 1.291 Mg/m³ |
| Radiation type | Mo Kα |
| Wavelength | 0.71073 Å |
| Temperature | 296 K |
Experimental Protocols
Synthesis and Crystallization of Methyl 3-[(tert-butoxycarbonyl)amino]benzoate[1]
Synthesis:
-
meta-Aminobenzoic acid (10 mmol) was dissolved in a 5% w/v sodium carbonate solution (10 ml).
-
Boc-anhydride (12 mmol) in dry tetrahydrofuran (THF) (10 ml) was added to the solution, and the mixture was stirred for 12 hours at a pH of 12.
-
The THF was removed by rotary evaporation, and the aqueous solution was acidified to pH 2 with 2 N HCl.
-
The product was extracted with ethyl acetate, dried over anhydrous sodium sulfate, and the solvent was evaporated to yield the Boc-protected amino acid.
-
The Boc-protected amino acid (1.50 g) was added to a mixture of anhydrous methanol (20 ml) and thionyl chloride (6 ml) in an ice bath.
-
The sealed flask was stirred overnight.
-
Methanol was removed by distillation, and diethyl ether was added to precipitate the final product, Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.
Crystallization: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in a mixture of ethanol and water.[1]
General Protocol for Small-Molecule X-ray Crystallography
The following is a generalized workflow for the determination of a small-molecule crystal structure.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Steps:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or Patterson synthesis.
-
Structure Refinement: The atomic coordinates and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
Structure Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
This guide highlights the importance of comparative structural analysis in the absence of direct experimental data. By leveraging the known crystal structure of a close analogue, researchers can make informed predictions about the structural properties of novel compounds, thereby guiding further experimental work and computational studies in the field of drug discovery.
References
A Cost-Benefit Analysis of Methyl 3-(Boc-amino)-3-oxetanecarboxylate in Modern Synthesis
Guide Objective: This guide provides a comprehensive cost-benefit analysis for the use of Methyl 3-(Boc-amino)-3-oxetanecarboxylate, a key building block in contemporary drug discovery. It offers an objective comparison with alternative synthetic strategies, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers, medicinal chemists, and drug development professionals in making informed decisions.
Introduction: The Rise of the Oxetane Motif
The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after structural motif in medicinal chemistry. Its incorporation into drug candidates can significantly enhance key physicochemical and pharmacological properties.[1][2] When replacing common groups like gem-dimethyl or carbonyl functionalities, the oxetane moiety can improve aqueous solubility, increase metabolic stability, reduce lipophilicity, and favorably influence the conformation of a molecule.[2][3] this compound serves as a versatile, ready-to-use building block that introduces an oxetane-substituted amino acid, providing a direct pathway to novel peptidomimetics and complex small molecules.[4][5]
This analysis weighs these considerable benefits against the "costs," which include the synthetic complexity and financial investment required for its use compared to more conventional building blocks.
The "Benefit": Enhanced Physicochemical and Pharmacological Profiles
The primary advantage of incorporating the 3-amino-3-oxetanecarboxylate scaffold lies in the unique properties imparted by the oxetane ring. The strained four-membered ether is polar, acts as a hydrogen bond acceptor, and introduces a rigid, three-dimensional element into a molecule.[6]
Impact on Key Drug-Like Properties
Experimental evidence consistently demonstrates that replacing traditional isosteres with an oxetane can lead to substantial improvements in a compound's profile.
| Property | Standard Moiety (e.g., gem-Dimethyl) | Oxetane Moiety | Quantitative Improvement Example |
| Aqueous Solubility | Low to Moderate | Moderate to High | Increase of 4x to over 4000x observed in specific contexts.[2] |
| Lipophilicity (LogD) | Higher | Lower | A reported LogD reduction from 2.5 to 1.9 in an EZH2 inhibitor series.[7] |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | Reduced rate of metabolic degradation in most reported cases.[2] |
| Biological Potency | Baseline | Can increase significantly | A 16-fold potency increase in an EZH2 inhibitor was attributed to favorable interactions involving the oxetane ring.[7] |
| Conformational Rigidity | Flexible | Constrained | Can lock the molecular conformation, favoring bioactive poses and improving macrocyclization efficiency.[7] |
This table summarizes general findings from multiple studies where oxetanes were used to replace other chemical groups.
Logical Framework: From Structure to Benefit
The following diagram illustrates the logical relationship between incorporating the oxetane building block and achieving improved drug-like properties.
Caption: Logical flow from building block incorporation to enhanced drug properties.
The "Cost": Synthetic Complexity and Financial Outlay
The advantages of the oxetane motif must be weighed against the practicalities of its synthesis and procurement. While now commercially available from various suppliers, this compound is a specialty reagent with a higher cost per gram compared to common Boc-protected amino acids like Boc-Ala-OMe or Boc-Val-OMe.[8][9]
Comparative Synthetic Workflow
The primary use of this building block is in solid-phase peptide synthesis (SPPS) or solution-phase coupling reactions.[4][5] The workflow is analogous to that of standard amino acids, but the synthesis of the building block itself is more involved than that of simple amino acids.
The diagram below outlines a typical workflow for incorporating the oxetane amino acid into a peptide sequence via SPPS, a common application.
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Synthetic Efficiency Comparison
While the coupling of the oxetane building block itself is efficient, the overall cost-benefit analysis must consider the synthesis of the monomer. Alternatives, such as acyclic or simple carbocyclic amino acids, are often derived from cheaper starting materials in fewer steps.
| Building Block | Typical Overall Yield (from simple precursors) | Relative Cost Index | Key Synthetic Challenge |
| This compound | Moderate | High | Multi-step synthesis involving construction of the strained oxetane ring.[1][7] |
| Boc-β-Alanine Methyl Ester | High | Low | Readily prepared via Arndt-Eistert homologation or other established methods.[10] |
| Boc-Aminocyclobutane Carboxylic Acid | Moderate to High | Medium | Cyclobutane ring formation can be challenging but is generally less strained than oxetane synthesis. |
Experimental Protocol: Synthesis of an Oxetane-Modified Dipeptide Building Block
This protocol details a representative solution-phase synthesis of an Fmoc-protected dipeptide containing the oxetane amino acid, preparing it for subsequent use in SPPS. This methodology is adapted from procedures described in the literature for creating oxetane-modified peptides.[4][5]
Objective: To synthesize Fmoc-Ala-OxA-OMe, where 'OxA' is the 3-amino-3-oxetanecarboxylate residue.
Materials:
-
This compound (1.0 eq)
-
4M HCl in Dioxane
-
Fmoc-L-Alanine (Fmoc-Ala-OH) (1.05 eq)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Boc-Deprotection:
-
Dissolve this compound (1.0 eq) in a minimal amount of DCM.
-
Add 4M HCl in dioxane (approx. 10 eq) and stir the solution at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture in vacuo to obtain the hydrochloride salt of the free amine as a solid. This is used directly in the next step without further purification.
-
-
Peptide Coupling:
-
In a separate flask, dissolve Fmoc-Ala-OH (1.05 eq) and HBTU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine hydrochloride salt from Step 1 in DMF to the activated ester solution.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield the pure Fmoc-Ala-OxA-OMe dipeptide building block.
-
Conclusion and Recommendations
The use of this compound presents a clear trade-off.
-
The Benefits are significant: It provides a reliable route to novel chemical matter with demonstrably superior physicochemical and pharmacological properties, including enhanced solubility, metabolic stability, and potentially higher potency. For projects stalled by poor drug-like properties, the oxetane motif is a powerful tool.[1][7]
-
The Costs are tangible: The building block is more expensive than standard amino acids and its synthesis is non-trivial. This requires careful consideration of budget and timelines, particularly for large-scale synthesis.
Recommendation: The use of this compound is highly recommended for lead optimization campaigns in drug discovery where improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical. Its strategic incorporation can de-risk a project and unlock the potential of a chemical series. For early-stage discovery and fragment-based screening, the cost may be a limiting factor, but its value in creating high-quality, differentiated lead compounds is undeniable.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of oxetane modified building blocks for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 9. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 10. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Application of Methyl 3-(Boc-amino)-3-oxetanecarboxylate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of conformationally constrained non-proteinogenic amino acids is a cornerstone of rational drug design. Among these, oxetane-containing amino acids have emerged as valuable building blocks for improving the physicochemical and pharmacokinetic properties of peptide-based therapeutics and other bioactive molecules. This guide provides a comprehensive comparison of Methyl 3-(Boc-amino)-3-oxetanecarboxylate with alternative constrained amino acids, supported by experimental data and detailed protocols to inform its application in research and development.
Introduction to this compound
This compound is a unique, non-chiral amino acid analogue that features a four-membered oxetane ring. This structural motif imparts a range of desirable properties, including increased polarity, metabolic stability, and a defined three-dimensional conformation. The oxetane ring can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility and reduced lipophilicity of the parent molecule. [1]The Boc (tert-butyloxycarbonyl) protecting group on the amine and the methyl ester on the carboxylic acid make this compound amenable to standard peptide synthesis and other organic transformations.
Performance Comparison with Alternative Building Blocks
The selection of a constrained amino acid is a critical decision in the design of novel therapeutics. The following tables provide a comparative overview of this compound and commonly used alternatives, such as Boc-L-proline and other conformationally restricted amino acids.
Table 1: Physicochemical Properties of Constrained Amino Acids
| Compound | Molecular Weight ( g/mol ) | Calculated logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Features |
| This compound | 231.25 | 0.8 - 1.2 | 1 | 5 | Introduces rigidity and polarity; oxetane acts as a hydrogen bond acceptor. [1] |
| Boc-L-proline | 215.25 | 0.6 - 1.0 | 1 | 3 | Induces turns in peptide chains; secondary amine. |
| Boc-azetidine-2-carboxylic acid | 201.22 | 0.4 - 0.8 | 1 | 3 | Four-membered ring, greater conformational constraint than proline. |
| Boc-piperidine-2-carboxylic acid | 229.28 | 1.0 - 1.5 | 1 | 3 | Six-membered ring, different conformational preferences to proline. |
Table 2: Comparison of Performance in Solid-Phase Peptide Synthesis (SPPS)
| Parameter | This compound (Anticipated) | Boc-L-proline |
| Protecting Group Strategy | Boc (acid-labile) | Boc (acid-labile) or Fmoc (base-labile) |
| Coupling Efficiency | Expected to be high due to the primary amine after Boc deprotection. | Can be challenging due to the secondary amine nature, sometimes requiring double coupling or specialized reagents. |
| Aggregation Potential | The rigid, polar nature may help in disrupting peptide aggregation. | Can be prone to inducing aggregation in difficult sequences. |
| Crude Peptide Purity | Potentially high, sequence-dependent. | ~70-95% (highly sequence-dependent). |
| Overall Yield | Sequence-dependent. | ~20-50% (highly sequence-dependent). |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of novel building blocks. Below are representative protocols for the synthesis of this compound and its subsequent use in amide bond formation.
Synthesis of this compound
General Procedure:
-
Starting Material: A suitable precursor, such as a diol, is used to form the oxetane ring through cyclization.
-
Functional Group Introduction: Hydroxy, amino, and carboxylic acid functionalities are introduced through a series of nucleophilic substitution and functional group manipulation steps.
-
Protection: The amino group is protected with a Boc group using di-tert-butyl dicarbonate (Boc)₂O, and the carboxylic acid is esterified to the methyl ester.
Note: The lack of a specific, published, high-yield synthesis for this molecule is a current limitation.
Amide Coupling using this compound
The following is a general protocol for the coupling of this compound to an amine after deprotection of the Boc group. This is a standard procedure in peptide synthesis.
Protocol for Boc Deprotection and Amide Coupling:
-
Boc Deprotection:
-
Dissolve the Boc-protected oxetane amino acid ester in a suitable solvent (e.g., Dichloromethane (DCM)).
-
Add an excess of a strong acid, typically Trifluoroacetic acid (TFA) (e.g., 20-50% in DCM).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction completion by TLC or LC-MS.
-
Remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step.
-
-
Amide Coupling (using HBTU/HATU):
-
Dissolve the amine salt (1 equivalent) and the carboxylic acid to be coupled (1-1.2 equivalents) in an aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add a coupling agent such as HBTU or HATU (1-1.2 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., Ethyl Acetate) and washed sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Visualizing Synthetic Pathways and Workflows
Diagrams are essential for clearly communicating complex chemical processes. The following diagrams, generated using Graphviz, illustrate the key synthetic transformations.
Caption: General workflow for the deprotection and subsequent amide coupling of this compound.
Conclusion
This compound presents a compelling option for chemists seeking to introduce conformational constraint and modulate the physicochemical properties of their target molecules. Its unique oxetane core offers potential advantages in terms of polarity and metabolic stability over traditional cyclic amino acids like proline. While the full scope of its applications is still being explored and detailed synthetic and comparative data remains somewhat limited in the public domain, the general protocols and comparative information provided in this guide offer a solid foundation for its successful implementation in drug discovery and development programs. Further research into its synthetic accessibility and performance in a wider range of chemical contexts will undoubtedly solidify its position as a valuable tool in the medicinal chemist's arsenal.
References
Safety Operating Guide
Safe Disposal of Methyl 3-(Boc-amino)-3-oxetanecarboxylate: A Procedural Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Methyl 3-(Boc-amino)-3-oxetanecarboxylate. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and regulatory compliance.
Proper disposal of chemical waste is paramount in a laboratory setting. The following step-by-step procedures are based on standard safety protocols for chemical handling and waste management.
Disposal Protocol
-
Consult the Safety Data Sheet (SDS): Before handling, always review the most current SDS for this compound. This document contains detailed information regarding physical and chemical properties, hazards, and specific disposal considerations.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Dispose of the compound in a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and list the chemical name.
-
-
Container Management:
-
Ensure the waste container is made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Keep the container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be disposed of as hazardous waste in the same designated container.
-
-
Arrange for Professional Disposal: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste container. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data for Disposal
| Parameter | Value | Notes |
| Reportable Quantity (RQ) | Consult local and federal regulations. | The specific RQ may vary by jurisdiction. Your EHS office will have the most current and applicable information. |
| Waste Classification | Typically classified as hazardous chemical waste. | Final classification should be confirmed with your institution's EHS office based on the specific waste stream characteristics. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Methyl 3-(boc-amino)-3-oxetanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Methyl 3-(boc-amino)-3-oxetanecarboxylate (CAS No. 1363381-38-7). Adherence to these procedures is critical for ensuring personal safety and maintaining a compliant laboratory environment. This compound is a white solid and should be handled with care, recognizing its potential hazards.
Immediate Safety Precautions
Hazard Identification: this compound is classified as harmful if swallowed.[1] The primary routes of exposure are ingestion, inhalation of dust, and skin or eye contact. While comprehensive toxicological data for this specific compound is not readily available, it is prudent to handle it as a potentially hazardous substance.
Personal Protective Equipment (PPE): A comprehensive assessment of PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). Double gloving is recommended for extended handling. | Protects against skin contact. Nitrile offers good resistance to a range of chemicals, though specific breakthrough time data for this compound is unavailable.[2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Prevents eye contact with dust particles. |
| Skin and Body Protection | A long-sleeved laboratory coat. | Protects skin from accidental spills. |
| Respiratory Protection | To be used in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is recommended, especially when handling the powder outside of a contained system. | Minimizes the risk of inhaling fine dust particles of the compound.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to control exposure to dust.
-
Ensure a safety shower and eyewash station are readily accessible.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a fume hood.
-
Use anti-static weigh boats to prevent dispersal of the powder.
-
Keep the container of the chemical closed when not in use.
3. Solution Preparation:
-
When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
-
If the solvent is volatile, ensure adequate ventilation.
4. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[4]
Spill and Disposal Plan
Spill Cleanup: In the event of a spill, follow these procedures diligently:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources if a flammable solvent was involved in the spill.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain the Spill: For a solid spill, gently cover it with a damp paper towel to avoid raising dust.
-
Clean Up:
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with a wet cloth or paper towels. Avoid dry sweeping, which can generate dust.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a suitable laboratory detergent and water.
Waste Disposal: Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Materials | Gloves, weigh boats, paper towels, and other disposable materials that have come into contact with the compound should be collected in a designated hazardous waste container. |
| Solutions | Collect aqueous and organic solutions containing the compound in separate, appropriately labeled hazardous waste containers. Do not pour down the drain.[5] |
Chemical Incompatibilities: While specific incompatibility data for this compound is limited, general knowledge of its functional groups (Boc-protected amine, ester, oxetane) suggests avoiding strong acids, strong bases, and strong oxidizing agents. The Boc protecting group is known to be labile to strong acids.[6][]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the safe handling and disposal of the compound.
References
- 1. ddpsinc.com [ddpsinc.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. safety.duke.edu [safety.duke.edu]
- 4. Swallowed substance - poisoning information, symptoms and treatments | healthdirect [healthdirect.gov.au]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
